Aleglitazar
Description
This compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. This compound binds to both PPARalpha and PPARgamma and decreases plasma levels of glucose, LDL-C, triglycerides (TG) and increases HDL levels. This agent may be used for the treatment of diabetes and cardiovascular disease.
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
a dual peroxisome PPAR-alpha and PPAR-gamma agonist for type 2 diabetes
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYKLWSKQJBGCS-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC(C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)C[C@@H](C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197193 | |
| Record name | Aleglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475479-34-6 | |
| Record name | Aleglitazar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475479-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aleglitazar [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475479346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aleglitazar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08915 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aleglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALEGLITAZAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T4OAG59U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Aleglitazar: A Dual PPARα/γ Agonist - A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aleglitazar is a rationally designed, high-potency, dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] Developed to simultaneously address hyperglycemia and dyslipidemia, common comorbidities in type 2 diabetes mellitus (T2DM), it showed promise in early clinical development by improving both glycemic control and lipid profiles.[2][3] However, the large-scale Phase III AleCardio trial was terminated due to a failure to demonstrate cardiovascular risk reduction and the emergence of significant safety concerns.[4] This document provides an in-depth technical overview of this compound, its mechanism of action, a summary of key preclinical and clinical data, detailed experimental protocols, and the ultimate reasons for its discontinuation.
Introduction
Type 2 diabetes mellitus is a complex metabolic disorder characterized by insulin resistance and hyperglycemia, frequently accompanied by a cluster of cardiovascular risk factors, including dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol [HDL-C]). Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that are critical regulators of glucose and lipid metabolism. The PPAR family consists of three main isoforms:
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates like the liver and heart. Its activation, targeted by fibrate drugs, leads to lower triglyceride levels and increased HDL-C.
-
PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation, the mechanism of thiazolidinedione (TZD) drugs, enhances insulin sensitivity and glucose uptake.
-
PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation.
The concept of a dual PPARα/γ agonist, or "glitazar," was to create a single molecule that could offer the comprehensive metabolic benefits of activating both pathways: the insulin-sensitizing and glucose-lowering effects of PPARγ agonism combined with the lipid-modifying effects of PPARα agonism. This compound was engineered as a balanced dual agonist, demonstrating high potency for both receptor subtypes.
Chemical Structure and Properties
-
IUPAC Name: (2S)-2-methoxy-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]propanoic acid
-
Chemical Formula: C₂₄H₂₃NO₅S
-
Molar Mass: 437.51 g·mol⁻¹
-
Class: Phenyl-1,3-oxazole derivative
Mechanism of Action: Dual PPARα/γ Activation
This compound functions as a ligand for both PPARα and PPARγ. Like other nuclear receptors, upon ligand binding, the PPAR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then forms a heterodimer with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
PPARα Signaling Pathway
Activation of PPARα by this compound primarily impacts lipid metabolism. It upregulates genes involved in fatty acid uptake, transport, and β-oxidation. This leads to increased clearance of triglycerides and a rise in HDL-C levels through the regulation of apolipoprotein gene expression (e.g., APOA1, APOA5).
PPARγ Signaling Pathway
This compound's activation of PPARγ enhances insulin sensitivity. It promotes the differentiation of adipocytes and upregulates the expression of genes involved in glucose uptake (e.g., GLUT4) and lipid storage. This action helps to sequester free fatty acids from the circulation into adipose tissue, thereby reducing lipotoxicity in muscle and liver and improving systemic insulin action.
Potency and Selectivity
This compound is characterized as a potent and balanced dual agonist. Cell-based transactivation assays demonstrated high potency with half-maximal effective concentrations (EC₅₀) in the low nanomolar range for both human PPAR subtypes.
Table 1: In Vitro Potency (EC₅₀) of this compound and Comparators
| Compound | PPARα EC₅₀ (nM) | PPARγ EC₅₀ (nM) | PPARδ EC₅₀ (nM) |
|---|---|---|---|
| This compound | 5 | 9 | 376 |
| Muraglitazar | 5680 | 243 | 16400 |
| Tesaglitazar | 4780 | 3420 | 51000 |
| Rosiglitazone | 15000 | 245 | 8630 |
| Pioglitazone | 11600 | 1160 | 9210 |
Data sourced from a comparative molecular profiling study.
Preclinical and Clinical Efficacy
Preclinical Data
Studies in obese, insulin-resistant rhesus monkeys, a recognized model for metabolic syndrome, demonstrated significant beneficial effects of this compound on both glycemic and lipid parameters.
Table 2: Key Findings from a Preclinical Primate Study (this compound 0.03 mg/kg/day for 42 days)
| Parameter | Mean Change from Baseline | P-value |
|---|---|---|
| Triglycerides | ↓ 89% | 0.0035 |
| HDL-Cholesterol | ↑ 125% | 0.0007 |
| LDL-Cholesterol | ↓ 41% | - |
| Insulin Sensitivity (Clamp) | ↑ 60% | 0.001 |
| Body Weight | ↓ 5.9% | 0.043 |
Data from Hansen BC, et al. (2011).
Clinical Efficacy
Phase II and III clinical trials confirmed the glucose-lowering and lipid-modifying effects of this compound in patients with T2DM.
Phase II (SYNCHRONY Trial): This dose-ranging study established the efficacy of this compound over 16 weeks. The 150 µg dose was identified as providing a favorable balance of efficacy and safety.
Table 3: Summary of Efficacy Results from the SYNCHRONY Phase II Trial (16 Weeks)
| Parameter | Placebo | This compound 50 µg | This compound 150 µg | This compound 600 µg | Pioglitazone 45 mg |
|---|---|---|---|---|---|
| Change in HbA1c (%) | - | -0.36 | -0.93 (approx.) | -1.35 | -1.0 (approx.) |
| Change in Triglycerides (%) | - | - | ↓ 43 (max effect) | - | - |
| Change in HDL-C (%) | - | - | ↑ 20 (max effect) | - | - |
Data are placebo-adjusted changes from baseline where specified.
Phase III (Pooled Analysis): A pooled analysis of three Phase III trials (n=591) evaluated this compound 150 µ g/day versus placebo for 26 weeks.
Table 4: Efficacy Results from Pooled Phase III Trials (26 Weeks)
| Parameter | This compound 150 µg | Placebo |
|---|---|---|
| Change in HbA1c (%) | Statistically significant reduction | - |
| Change in Lipid Profile | Beneficial changes | - |
| Change in HOMA-IR | Beneficial changes | - |
Absolute values were not detailed in the abstract, but differences were statistically significant.
Safety and Tolerability Profile
While early trials suggested a manageable safety profile, the large-scale AleCardio trial revealed significant adverse events, leading to its termination.
Table 5: Key Safety Findings and Adverse Events
| Adverse Event | This compound Group | Placebo/Comparator Group | Trial/Analysis |
|---|---|---|---|
| Primary CV Endpoint (Death, MI, Stroke) | 9.5% | 10.0% (HR 0.96, p=0.57) | AleCardio |
| Hospitalization for Heart Failure | 3.4% | 2.8% (p=0.14) | AleCardio |
| Renal Dysfunction | 7.4% | 2.7% (p < 0.001) | AleCardio |
| Gastrointestinal Hemorrhage | 2.4% | 1.7% (p=0.03) | AleCardio |
| Body Weight Change (kg) | +1.37 | -0.53 | Pooled Phase III |
| Hypoglycemia | 7.8% | 1.7% | Pooled Phase III |
| Bone Fractures | Increased rate | - | AleCardio (DSMB Report) |
Experimental Protocols & Workflows
PPAR Transactivation Assay
This cell-based assay is fundamental for determining the functional potency (EC₅₀) of a compound as a PPAR agonist. It utilizes reporter gene technology.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293T, COS-1) is cultured under standard conditions.
-
Transient Transfection: Cells are co-transfected with three plasmids:
-
An expression vector containing a chimeric protein: the DNA-binding domain (DBD) of a yeast transcription factor (e.g., GAL4) fused to the ligand-binding domain (LBD) of the human PPARα or PPARγ.
-
A reporter vector containing a promoter with GAL4 response elements (Upstream Activation Sequence, UAS) driving the expression of a reporter gene, typically Firefly Luciferase.
-
A control vector that constitutively expresses a different reporter (e.g., Renilla Luciferase) to normalize for transfection efficiency.
-
-
Compound Incubation: After transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or a reference agonist for a set period (e.g., 24 hours).
-
Luciferase Assay: Cells are lysed, and the activity of both Firefly and Renilla luciferases is measured using a luminometer. The Firefly signal is normalized to the Renilla signal.
-
Data Analysis: The normalized luciferase activity is plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ value is calculated.
Hyperinsulinemic-Euglycemic Clamp
This technique is the gold standard for assessing whole-body insulin sensitivity in vivo. It measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.
Methodology:
-
Subject Preparation: The subject (animal or human) is fasted overnight. Two intravenous catheters are inserted: one for infusions (insulin, glucose) and one in a contralateral, heated hand/limb for "arterialized" venous blood sampling.
-
Basal Period: A baseline blood sample is taken to measure basal glucose and insulin levels.
-
Insulin Infusion: A continuous, high-dose infusion of insulin is initiated to suppress endogenous glucose production and stimulate peripheral glucose uptake.
-
Glucose Monitoring & Infusion: Blood glucose is measured frequently (e.g., every 5-10 minutes). A variable infusion of glucose (e.g., 20% dextrose) is administered, and the rate is adjusted to "clamp" the blood glucose concentration at a constant, euglycemic level (e.g., ~100 mg/dL).
-
Steady State: After a period of adjustment, a steady state is reached where the glucose infusion rate (GIR) equals the rate of whole-body glucose disposal. This GIR is the primary measure of insulin sensitivity.
-
Data Calculation: The GIR, typically expressed as mg of glucose per kg of body weight per minute (mg/kg/min), is calculated from the last 30-60 minutes of the clamp. A higher GIR indicates greater insulin sensitivity.
Discontinuation of Development
The development of this compound was officially halted in July 2013. The decision was based on the recommendation of the independent Data and Safety Monitoring Board for the AleCardio trial, a large (n=7,226) Phase III cardiovascular outcomes study. The trial was stopped prematurely for two primary reasons:
-
Futility for Efficacy: An interim analysis revealed that this compound was highly unlikely to meet its primary endpoint of reducing the risk of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke compared to placebo. The hazard ratio was near unity, indicating no cardiovascular benefit.
-
Unfavorable Safety Profile: The trial data showed an increased incidence of serious adverse events in the this compound arm, including bone fractures, gastrointestinal hemorrhage, renal dysfunction, and heart failure.
This outcome, coupled with the previous failures of other dual PPAR agonists like muraglitazar and tesaglitazar due to compound-specific toxicities, has significantly dampened enthusiasm for this class of drugs for cardiovascular risk reduction.
Conclusion
This compound is a potent, balanced dual PPARα/γ agonist that effectively improves glycemic control and lipid profiles, consistent with its mechanism of action. Preclinical and early-phase clinical data were promising. However, the definitive Phase III AleCardio trial demonstrated a clear lack of cardiovascular efficacy and an unacceptable safety profile, characterized by increased risks of heart failure, renal impairment, and bleeding. These findings underscore the challenge of translating promising effects on surrogate metabolic markers into tangible clinical benefits in cardiovascular outcomes and highlight the complex, sometimes detrimental, off-target or pleiotropic effects of PPAR modulation. The story of this compound serves as a critical case study in drug development, emphasizing the indispensability of large-scale outcomes trials to truly assess the benefit-risk profile of novel metabolic therapies.
References
Aleglitazar: A Dual PPARα/γ Agonist's Role in Glucose and Lipid Metabolism - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aleglitazar is a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). This technical guide provides an in-depth overview of its mechanism of action and its effects on glucose and lipid metabolism. By activating both PPARα and PPARγ, this compound was designed to concurrently improve glycemic control and dyslipidemia, common comorbidities in type 2 diabetes mellitus (T2DM). This document summarizes key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the core signaling pathways involved. While the clinical development of this compound was ultimately halted due to unfavorable risk-benefit outcomes in a major cardiovascular trial, the extensive research conducted provides valuable insights into the therapeutic potential and challenges of dual PPAR agonism.
Introduction
Type 2 diabetes mellitus is a complex metabolic disorder characterized by hyperglycemia, insulin resistance, and dyslipidemia. The peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in the regulation of glucose and lipid homeostasis. The two main isoforms targeted in metabolic diseases are:
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, resulting in decreased triglyceride levels and increased high-density lipoprotein cholesterol (HDL-C).
-
PPARγ: Highly expressed in adipose tissue, where it promotes adipocyte differentiation, enhances insulin sensitivity, and facilitates glucose uptake.
This compound was developed as a balanced dual PPARα/γ agonist with the therapeutic goal of addressing both hyperglycemia and dyslipidemia through a single molecule.
Mechanism of Action: Dual PPARα/γ Activation
This compound binds to and activates both PPARα and PPARγ, leading to the heterodimerization of these receptors with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Signaling Pathway
The activation of PPARα and PPARγ by this compound initiates a cascade of transcriptional events that collectively improve glucose and lipid metabolism.
Caption: this compound's dual PPARα/γ signaling pathway.
Quantitative Data from Clinical Trials
The efficacy of this compound on glycemic and lipid parameters was evaluated in several clinical trials. The following tables summarize the key quantitative findings from the Phase II SYNCHRONY study and a pooled analysis of three Phase III trials.
SYNCHRONY (Phase II Study)
Study Design: A 16-week, randomized, double-blind, placebo-controlled, dose-ranging study in patients with type 2 diabetes.
| Parameter | Placebo (n=55) | This compound 50 µg (n=55) | This compound 150 µg (n=55) | This compound 300 µg (n=55) | This compound 600 µg (n=55) | Pioglitazone 45 mg (n=57) |
| Change in HbA1c (%) | -0.2 | -0.36 | -0.93 | -1.24 | -1.35 | -0.89 |
| Change in Triglycerides (%) | -8 | -25 | -37 | -43 | -43 | -14 |
| Change in HDL-C (%) | +3 | +11 | +20 | +25 | +28 | +13 |
| Change in LDL-C (%) | +2 | -10 | -15 | -20 | -21 | -2 |
| Change in Fasting Plasma Glucose (mg/dL) | -5 | -16 | -41 | -58 | -65 | -40 |
Data adapted from the SYNCHRONY study.
Pooled Analysis of Three Phase III Trials
Study Design: A pooled analysis of data from three randomized, 26-week, placebo-controlled Phase III clinical trials in patients with type 2 diabetes (n=591).
| Parameter | Placebo | This compound 150 µg |
| Change in HbA1c (%) | +0.22 | -0.78 |
| Change in Fasting Plasma Glucose (mg/dL) | +9.0 | -28.8 |
| Change in HOMA-IR | +0.8 | -1.8 |
| Change in Triglycerides (mg/dL) | -8.8 | -88.6 |
| Change in HDL-C (mg/dL) | +0.8 | +8.1 |
| Change in LDL-C (mg/dL) | +3.9 | -10.8 |
| Change in Body Weight (kg) | -0.53 | +1.37 |
Data adapted from a pooled analysis of three Phase III trials.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are overviews of key methodologies used in the evaluation of this compound.
Hyperinsulinemic-Euglycemic Clamp
This is the gold-standard method for assessing insulin sensitivity in vivo.
Objective: To measure whole-body glucose disposal and hepatic insulin sensitivity.
Methodology Overview:
-
Catheter Placement: Two intravenous catheters are placed in the patient's arms: one for the infusion of insulin and glucose, and the other for blood sampling.
-
Insulin Infusion: A continuous infusion of insulin is administered to achieve a hyperinsulinemic state.
-
Glucose Infusion: A variable infusion of glucose is simultaneously administered to maintain a constant blood glucose level (euglycemia).
-
Blood Sampling: Blood samples are taken frequently (every 5-10 minutes) to monitor blood glucose levels.
-
Steady State: Once a steady state is reached (constant blood glucose with a constant glucose infusion rate), the glucose infusion rate is considered a measure of insulin-stimulated glucose uptake by the tissues. A higher glucose infusion rate indicates greater insulin sensitivity.
In Vitro Adipocyte Differentiation and Treatment
Objective: To assess the direct effects of this compound on adipocyte function and gene expression.
Cell Line: 3T3-L1 preadipocytes are a commonly used murine cell line for studying adipogenesis.
Methodology Overview:
-
Cell Culture: 3T3-L1 preadipocytes are cultured in a standard growth medium.
-
Induction of Differentiation: To induce differentiation into mature adipocytes, the growth medium is replaced with a differentiation medium containing a cocktail of adipogenic inducers (e.g., isobutylmethylxanthine (IBMX), dexamethasone, and insulin).
-
Maturation: After a few days, the differentiation medium is replaced with a maintenance medium containing insulin, and the cells are allowed to mature into lipid-laden adipocytes.
-
Treatment: Mature adipocytes are then treated with varying concentrations of this compound or a vehicle control.
-
Analysis: Following treatment, cells are harvested for various analyses, including:
-
Gene Expression Analysis (qPCR): To measure the mRNA levels of PPAR target genes (e.g., GLUT4, adiponectin).
-
Protein Analysis (Western Blot): To assess the protein levels of key components of the insulin signaling pathway (e.g., Akt, IRS-1).
-
Glucose Uptake Assays: To measure the rate of glucose transport into the cells.
-
Lipid Accumulation (Oil Red O Staining): To visualize and quantify the accumulation of intracellular lipids.
-
Experimental and Logical Workflows
The evaluation of a dual PPAR agonist like this compound follows a structured workflow from initial screening to clinical trials.
Caption: A generalized experimental workflow for drug development.
Conclusion
This compound, as a dual PPARα/γ agonist, demonstrated significant efficacy in improving both glycemic control and lipid profiles in patients with type 2 diabetes in Phase II and initial Phase III studies. Its mechanism of action, involving the transcriptional regulation of a wide array of genes in glucose and lipid metabolism, highlights the therapeutic potential of targeting both PPAR isoforms. However, the ALECARDIO cardiovascular outcomes trial was terminated prematurely due to a lack of efficacy in reducing cardiovascular events and an increase in adverse events, including heart failure, fractures, and renal impairment.
The journey of this compound underscores the complexity of translating promising metabolic effects into tangible cardiovascular benefits and the challenges associated with the safety profile of dual PPAR agonists. The extensive data generated from the this compound clinical trial program remains a valuable resource for the scientific community, providing crucial insights for the future development of therapies for metabolic diseases.
Aleglitazar: A Comprehensive Technical Guide to Target Binding and Activation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the target binding and activation studies of aleglitazar, a dual agonist of Peroxisome Proliferator-Activated Receptors (PPARs). This document summarizes key quantitative data, outlines detailed experimental protocols for pivotal assays, and visualizes the underlying molecular mechanisms and experimental workflows.
Executive Summary
This compound is a potent and balanced dual agonist for PPARα and PPARγ, nuclear receptors that are critical regulators of glucose homeostasis and lipid metabolism.[1] Its mechanism of action involves direct binding to these receptors, leading to the recruitment of co-activators and the modulation of target gene transcription. This guide delves into the specifics of these interactions, providing the quantitative data and methodological insights necessary for researchers in the field.
Data Presentation: Quantitative Analysis of this compound's Potency
The potency of this compound has been quantified through various in vitro assays, primarily determining its half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) for both PPARα and PPARγ. These values are crucial for understanding the drug's affinity and functional activity at its molecular targets.
| Parameter | PPARα | PPARγ | Reference |
| EC₅₀ | 5 nM | 9 nM | [2][3] |
| IC₅₀ | 38 nM | 19 nM | [4] |
Table 1: Potency of this compound on Human PPARα and PPARγ. This table summarizes the key quantitative data regarding the potency of this compound. The EC₅₀ values represent the concentration of this compound required to elicit a half-maximal response in a cell-based transcriptional activation assay. The IC₅₀ values indicate the concentration at which this compound displaces 50% of a radiolabeled ligand in a competitive binding assay.
Experimental Protocols
A comprehensive understanding of this compound's interaction with its targets necessitates a detailed examination of the experimental methodologies employed in its study. The following sections provide detailed protocols for the key experiments cited in the characterization of this compound.
Cell-Based Transcriptional Activation Assay
This assay is fundamental for determining the functional potency (EC₅₀) of a PPAR agonist. It measures the ability of the compound to activate the transcription of a reporter gene under the control of a PPAR response element (PPRE).
Objective: To quantify the dose-dependent activation of PPARα and PPARγ by this compound in a cellular context.
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their high transfection efficiency and low endogenous PPAR expression.[5]
-
Expression Plasmids:
-
A plasmid encoding the full-length human PPARα or PPARγ.
-
A reporter plasmid containing a luciferase gene downstream of a PPRE.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Reagents:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Transfection reagent (e.g., Lipofectamine).
-
This compound stock solution (in DMSO).
-
Dual-Luciferase® Reporter Assay System.
-
Phosphate-Buffered Saline (PBS).
-
Protocol:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.
-
Compound Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound or a vehicle control (DMSO).
-
Further Incubation: Incubate the cells with the compound for an additional 24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Co-activator Recruitment Assay
This assay provides insights into the initial step of transcriptional activation: the recruitment of co-activator proteins to the ligand-bound PPAR.
Objective: To measure the ligand-dependent interaction between a PPAR subtype and a specific co-activator peptide.
Materials:
-
Recombinant Proteins:
-
Glutathione S-transferase (GST)-tagged PPARα or PPARγ ligand-binding domain (LBD).
-
Biotinylated co-activator peptide containing an LXXLL motif (e.g., from SRC1 or TRAP220).
-
-
Detection Reagents:
-
Terbium-labeled anti-GST antibody (donor fluorophore).
-
Streptavidin-conjugated fluorophore (e.g., d2 or APC) (acceptor fluorophore).
-
-
Assay Buffer: A suitable buffer for maintaining protein stability and interaction.
-
This compound Stock Solution: In DMSO.
Protocol:
-
Reagent Preparation: Prepare solutions of the GST-PPAR-LBD, biotinylated co-activator peptide, terbium-anti-GST antibody, and streptavidin-acceptor in the assay buffer.
-
Compound Dispensing: In a 384-well plate, dispense serial dilutions of this compound or vehicle control.
-
Protein Addition: Add the GST-PPAR-LBD to each well and incubate for a short period to allow for ligand binding.
-
Detection Mix Addition: Add a pre-mixed solution of the biotinylated co-activator peptide, terbium-anti-GST antibody, and streptavidin-acceptor to each well.
-
Incubation: Incubate the plate at room temperature for 1-4 hours to allow the binding events to reach equilibrium.
-
TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, exciting the terbium donor and measuring emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the this compound concentration to generate a dose-response curve and determine the EC₅₀ for co-activator recruitment.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (this compound) to its target receptor by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for PPARα and PPARγ.
Materials:
-
Receptor Source: Membrane preparations from cells overexpressing human PPARα or PPARγ.
-
Radioligand: A high-affinity radiolabeled PPAR agonist (e.g., [³H]-rosiglitazone for PPARγ).
-
Unlabeled Competitor: this compound.
-
Assay Buffer: A buffer suitable for maintaining receptor integrity.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Cocktail and Counter.
Protocol:
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of this compound by subtracting the non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows used to study it.
Caption: Workflow for a cell-based transcriptional activation assay.
References
- 1. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative molecular profiling of the PPARα/γ activator this compound: PPAR selectivity, activity and interaction with cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Molecular Profiling of the PPARα/γ Activator this compound: PPAR Selectivity, Activity and Interaction with Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Aleglitazar Administration in Rodent Models of Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Aleglitazar in rodent models of metabolic syndrome. This document summarizes key quantitative data from preclinical studies, outlines experimental methodologies, and visualizes the underlying signaling pathways.
Introduction
This compound is a dual agonist of peroxisome proliferator-activated receptor alpha (PPAR-α) and gamma (PPAR-γ) that has been investigated for its potential to treat type 2 diabetes mellitus (T2DM) and dyslipidemia.[1][2] In rodent models of metabolic syndrome, this compound has demonstrated significant improvements in glycemic control, lipid profiles, and organ protection.[3][4] These protocols are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of this compound.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound administration in various rodent models of metabolic syndrome.
Table 1: Effects of this compound on Glycemic Control in Zucker Diabetic Fatty (ZDF) Rats [3]
| Parameter | Vehicle-Treated ZDF Rats | This compound-Treated ZDF Rats (0.3 mg/kg/day) | Percentage Change |
| Glycated Hemoglobin (HbA1c) | 9.2% | 5.4% | -41.3% |
| Blood Glucose | 26.1 ± 1.0 mmol/l | 8.3 ± 0.3 mmol/l | -68.2% |
| Plasma Insulin | - | Near-normal levels preserved | - |
| Urinary Glucose | Significantly elevated | Significantly reduced | - |
| Insulin Sensitivity | - | Improved by 60% (in rhesus monkeys) | - |
Table 2: Effects of this compound on Lipid Profile in Rodent and Primate Models
| Parameter | Vehicle/Baseline | This compound Treatment | Percentage Change | Animal Model |
| Triglycerides | 8.5 ± 0.9 mmol/l | 1.4 ± 0.1 mmol/l | -83.5% | ZDF Rats |
| Triglycerides | 328 mg/dL | 36 mg/dL | -89% | Rhesus Monkeys |
| Non-Esterified Fatty Acids | 0.26 ± 0.04 mmol/l | 0.09 ± 0.02 mmol/l | -65.4% | ZDF Rats |
| HDL-Cholesterol | 46 mg/dL | 102 mg/dL | +125% | Rhesus Monkeys |
| LDL-Cholesterol | - | Reduced by 41% | -41% | Rhesus Monkeys |
| Apolipoprotein A-I | - | Increased by 17% | +17% | Rhesus Monkeys |
| Apolipoprotein A-II | - | Increased by 17% | +17% | Rhesus Monkeys |
Table 3: Effects of this compound on Body Weight and Organ Protection
| Parameter | Observation in this compound-Treated Animals | Animal Model |
| Body Weight | Reduced by 5.9% from baseline | Rhesus Monkeys |
| Pancreatic β-cell Morphology | Protected, preserved islet integrity, reduced apoptosis and fibrosis | ZDF Rats |
| Renal Protection | Prevented glomerular hypertrophy, podocyte degeneration, glomerulosclerosis, and tubulo-interstitial lesions | ZDF Rats |
| Ocular Health | Prevented development of cataracts | ZDF Rats |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound to rodent models of metabolic syndrome.
Animal Model Selection
The Zucker diabetic fatty (ZDF) rat is a well-established and widely used model for metabolic syndrome and type 2 diabetes. These rats are homozygous for a mutation in the leptin receptor gene, leading to obesity, insulin resistance, hyperglycemia, and dyslipidemia. Other potential models include diet-induced obesity models in mice and rats.
This compound Administration Protocol in ZDF Rats
This protocol is based on a study that demonstrated significant therapeutic effects of this compound.
-
Animals: Six-week-old male ZDF rats. Age-matched male Zucker lean rats can serve as non-diabetic controls.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow a one-week acclimatization period before the start of the experiment.
-
Grouping:
-
Group 1: Vehicle-treated ZDF rats (n=10)
-
Group 2: this compound-treated ZDF rats (n=10)
-
Group 3: Zucker lean rats (non-diabetic controls, n=10)
-
-
Drug Formulation and Administration:
-
Dose: 0.3 mg/kg/day.
-
Formulation: Administer as a food admix. This involves mixing the calculated dose of this compound with a specific amount of powdered chow. The vehicle group receives the same chow without the drug.
-
Duration: 13 weeks.
-
-
Monitoring and Measurements:
-
Body Weight and Food Intake: Record daily or weekly.
-
Blood Sampling: Collect blood samples at various time points (e.g., baseline, 6 weeks, 12 weeks) for analysis of plasma glucose, insulin, HbA1c, and lipid profiles.
-
Urine Collection: Collect urine at specified intervals (e.g., 13 weeks) to measure urinary glucose and protein concentrations.
-
-
Endpoint Analysis (at 13 weeks):
-
Histopathology: Perform histopathological analysis of key organs such as the pancreas, kidneys, and eyes to assess structural changes.
-
Immunohistochemistry: Conduct quantitative immunohistochemistry to examine markers of apoptosis (e.g., caspase-3) and fibrosis in pancreatic islets.
-
Experimental Workflow Diagram
Caption: Experimental workflow for this compound administration in ZDF rats.
Signaling Pathways
This compound exerts its therapeutic effects by acting as a dual agonist for PPAR-α and PPAR-γ, which are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism.
PPAR-α and PPAR-γ Signaling
-
PPAR-α Activation: Primarily expressed in tissues with high fatty acid catabolism such as the liver, heart, and skeletal muscle. Its activation leads to:
-
Increased fatty acid uptake and oxidation.
-
Reduced triglyceride production.
-
Increased HDL cholesterol levels.
-
Anti-inflammatory effects.
-
-
PPAR-γ Activation: Highly expressed in adipose tissue, but also present in other tissues like muscle and liver. Its activation leads to:
-
Improved insulin sensitivity.
-
Enhanced glucose uptake in peripheral tissues.
-
Adipocyte differentiation and lipid storage.
-
Anti-inflammatory effects.
-
Signaling Pathway Diagram
References
- 1. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of the dual PPAR-α/γ agonist this compound on glycaemic control and organ protection in the Zucker diabetic fatty rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Aleglitazar Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleglitazar is a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ).[1][2][3][4] It has been investigated for its therapeutic potential in type 2 diabetes and cardiovascular disease due to its ability to improve insulin sensitivity, regulate glucose and lipid metabolism, and exert anti-inflammatory effects.[2] These application notes provide detailed protocols for studying the effects of this compound in relevant cell culture models, including cardiomyocytes and adipocytes. The protocols cover a range of assays to assess cellular responses to this compound treatment, from viability and apoptosis to signaling pathway modulation.
Cell Culture Conditions
Optimal cell culture conditions are critical for obtaining reliable and reproducible results. The following tables summarize recommended cell lines, media formulations, and general culture conditions for studying this compound.
Table 1: Recommended Cell Lines and Culture Media
| Cell Line | Description | Basal Medium | Supplements |
| Human Cardiomyocytes (HCM) | Primary cells for studying cardiac-specific effects. | Myocyte Basal Medium | Myocyte Growth Medium SupplementMix or SupplementPack |
| Murine Cardiomyocytes (mCM) | Primary cells from wild-type or knockout mice. | MEM (with 2 mM L-glutamine and 1.26 mM CaCl₂) | 10% FBS (for plating), 1 ml BDM (500 mM), 0.5 ml Penicillin/Streptomycin (10,000 U/ml), 0.5 ml BSA (100 mg/ml) |
| SGBS Human Adipocytes | Simpson-Golabi-Behmel syndrome preadipocyte cell strain for studying adipogenesis and insulin resistance. | DMEM/F12 | Proliferation: 10% FCS, 3.3 µM biotin, 1.7 µM pantothenate. Differentiation: See detailed protocol below. |
Table 2: General Cell Culture and this compound Treatment Parameters
| Parameter | Recommendation | Notes |
| Temperature | 37°C | Standard for mammalian cell culture. |
| CO₂ | 5% | For maintaining pH of bicarbonate-buffered media. |
| Humidity | >90% | To prevent evaporation of culture medium. |
| This compound Solvent | DMSO (0.1%) | Prepare stock solutions in DMSO and dilute to final concentration in culture medium. Ensure final DMSO concentration is consistent across all conditions, including vehicle controls. |
| This compound Concentration Range | 10 nM - 40 µM | Optimal concentration should be determined empirically for each cell type and experimental endpoint. |
| Incubation Time | 12 - 48 hours | Dependent on the specific assay and the biological process being investigated. |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound are provided below.
Protocol 1: Culture and Differentiation of SGBS Human Adipocytes
This protocol is adapted from established methods for the culture and adipogenic differentiation of Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes.
Materials:
-
SGBS preadipocytes
-
Proliferation Medium: DMEM/F12, 10% FBS, 3.3 µM biotin, 1.7 µM pantothenate, 100 U/mL penicillin, 0.1 mg/mL streptomycin.
-
Differentiation Medium (Day 0-4): Serum-free DMEM/F12 with 8 µg/ml biotin, 4 µg/ml pantothenic acid, 10 µg/mL transferrin, 20 nM insulin, 100 nM cortisol, 0.2 nM triiodothyronine (T3), 25 nM dexamethasone, 250 µM IBMX, and 2 µM rosiglitazone.
-
Maintenance Medium (Day 4 onwards): Serum-free DMEM/F12 with 8 µg/ml biotin, 4 µg/ml pantothenic acid, 10 µg/mL transferrin, 20 nM insulin, and 100 nM cortisol.
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Proliferation: Culture SGBS preadipocytes in Proliferation Medium until confluent.
-
Initiation of Differentiation (Day 0): Two days post-confluence, wash the cells three times with PBS. Replace the medium with Differentiation Medium.
-
Medium Change (Day 4): Replace the Differentiation Medium with Maintenance Medium.
-
Maintenance: Continue to culture the cells in Maintenance Medium, changing the medium every 2-3 days. Adipocytes are typically fully differentiated by Day 12 and ready for experiments.
Protocol 2: Isolation and Culture of Adult Murine Cardiomyocytes
This protocol provides a method for isolating and culturing adult murine cardiomyocytes.
Materials:
-
Adult mouse
-
Perfusion Buffer: Calcium-free, high potassium buffer.
-
Digestion Buffer: Perfusion buffer containing Type II Collagenase.
-
Plating Medium: MEM with 2 mM L-glutamine, 1.26 mM CaCl₂, 10% FBS, 500 µM BDM, 100 U/ml penicillin/streptomycin, and 200 µM ATP.
-
Culture Medium: MEM with 2 mM L-glutamine, 1.26 mM CaCl₂, 500 µM BDM, 100 U/ml penicillin/streptomycin, and 100 µg/ml BSA.
-
Laminin-coated culture dishes
Procedure:
-
Heart Perfusion and Digestion: Excise the mouse heart and cannulate the aorta. Perfuse retrogradely with Perfusion Buffer followed by Digestion Buffer.
-
Cell Dissociation: Mince the digested heart tissue and gently triturate to release individual cardiomyocytes.
-
Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension.
-
Plating: Plate the isolated cardiomyocytes on laminin-coated dishes in Plating Medium and incubate at 37°C in a 2% CO₂ incubator.
-
Culture: After an initial attachment period, replace the Plating Medium with Culture Medium for subsequent experiments.
Protocol 3: Assessment of Apoptosis - Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cells
-
Cell Lysis Buffer
-
Caspase-3 Substrate (DEVD-pNA)
-
Assay Buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen Caspase-3 assay kit.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add Assay Buffer and Caspase-3 Substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Protocol 4: Assessment of Cell Viability - LDH Cytotoxicity Assay
This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium as a measure of cytotoxicity.
Materials:
-
Cell culture supernatant from treated and control cells
-
LDH Assay Reaction Mixture
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Collection: Carefully collect the cell culture supernatant.
-
Assay Reaction: In a 96-well plate, add the supernatant and the LDH Assay Reaction Mixture.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity based on low (spontaneous LDH release) and high (maximum LDH release) controls.
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
Treated and control cells
-
H2DCFDA (DCFDA)
-
Assay Buffer or complete culture medium
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
This compound Treatment: Treat cells with this compound for the desired time.
-
Probe Loading: Remove the treatment medium and incubate the cells with 20 µM H2DCFDA in Assay Buffer or complete medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with Assay Buffer to remove excess probe.
-
Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.
-
Analysis: Quantify the change in ROS levels relative to the control.
Protocol 6: Analysis of Insulin Signaling - Western Blot for p-Akt and p-IRS1
This protocol details the detection of phosphorylated Akt and IRS1, key markers of insulin signaling activation, by Western blotting.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-Akt Ser473, anti-p-IRS1 Ser312, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Quantitative data from this compound treatment studies should be summarized in tables for clear comparison of dose-dependent and time-course effects.
Table 3: Dose-Dependent Effect of this compound on Apoptosis, Caspase-3 Activity, and Cytochrome-C Release in Human and Murine Cardiomyocytes under Hyperglycemic Conditions
Data summarized from a study by Chen et al. (2017). Cells were incubated under hyperglycemic conditions (25 mM glucose) with varying concentrations of this compound for 48 hours.
| This compound Conc. | Apoptosis (Fold Change vs. HG control) | Caspase-3 Activity (Fold Change vs. HG control) | Cytochrome-C Release (Fold Change vs. HG control) |
| Human Cardiomyocytes (HCM) | |||
| 1.0 µM | Significant Decrease | Significant Decrease | Significant Decrease |
| 10 µM | Significant Decrease | Significant Decrease | Significant Decrease |
| 20 µM | Significant Decrease | Significant Decrease | Significant Decrease |
| Murine Cardiomyocytes (mCM-WT) | |||
| 1.0 µM | Significant Decrease | Significant Decrease | Significant Decrease |
| 10 µM | Significant Decrease | Significant Decrease | Significant Decrease |
| 20 µM | Significant Decrease | Significant Decrease | Significant Decrease |
| Murine Cardiomyocytes (mCM-PPARγ KO) | |||
| 10 µM | Significant Decrease | Significant Decrease | Significant Decrease |
| 20 µM | Significant Decrease | Significant Decrease | Significant Decrease |
HG: Hyperglycemia
Table 4: Effect of this compound on Inflammatory Mediator Expression in Human Adipocytes
Data summarized from a study by Cignarelli et al. (2016). Differentiated SGBS adipocytes were treated with this compound for 24 hours before stimulation with TNF-α.
| This compound Conc. | IL-6 Expression (vs. TNF-α control) | CXC-L10 Expression (vs. TNF-α control) | MCP-1 Expression (vs. TNF-α control) |
| 10 nmol/L | Reduced | Reduced | Reduced |
| 100 nmol/L | Reduced | Reduced | Reduced |
| 1 µmol/L | Reduced | Reduced | Reduced |
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and experimental design.
This compound Mechanism of Action
This compound activates both PPARα and PPARγ, which then form a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This leads to improved insulin sensitivity, reduced inflammation, and protection against apoptosis.
Caption: this compound activates PPARα and PPARγ, leading to gene transcription.
Downstream Signaling Pathways Modulated by this compound
Activation of PPARs by this compound influences key downstream signaling pathways, including the pro-survival PI3K/Akt pathway and the inhibition of the pro-inflammatory NF-κB pathway.
References
- 1. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Parsing the Role of PPARs in Macrophage Processes [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Therapeutic potential of the dual peroxisome proliferator activated receptor (PPAR)α/γ agonist this compound in attenuating TNF-α-mediated inflammation and insulin resistance in human adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Studies with Aleglitazar
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of aleglitazar dosage and administration for in vivo animal studies, based on published research. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Summary of In Vivo this compound Dosage and Effects
This compound, a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), has been investigated in various animal models for its effects on glucose and lipid metabolism. The following table summarizes the reported dosages, routes of administration, and key findings in different species.
| Animal Model | Dosage | Route of Administration | Duration | Key Findings |
| Rhesus Monkey (Macaca mulatta) | 0.03 mg/kg/day | Oral | 42 days | Improved insulin sensitivity, reduced triglyceride and LDL-cholesterol levels, and increased HDL-cholesterol levels.[1] |
| Zucker Diabetic Fatty (ZDF) Rat | 0.3 mg/kg/day | Food Admix | 13 weeks | Significantly reduced glycated hemoglobin and blood glucose, prevented hypertriglyceridemia, and protected against diabetes-associated structural and functional changes in the pancreas, kidneys, and eyes.[2] |
| db/db Mouse | 5 mg/kg/day | Not Specified | Not Specified | Reduced experimental infarct size.[3] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol describes the standard procedure for administering this compound to mice via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water)
-
Gavage needles (appropriate size for mice, typically 20-22 gauge with a ball tip)
-
Syringes
-
Animal balance
Procedure:
-
Formulation Preparation:
-
Prepare the desired concentration of this compound in the chosen vehicle. For example, to achieve a 5 mg/kg dose in a 25g mouse with a dosing volume of 10 mL/kg, the concentration would be 0.5 mg/mL.
-
Ensure the formulation is a homogenous suspension or solution. Sonication or vortexing may be required.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the exact volume to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows for normal breathing.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the this compound formulation.
-
Gently remove the needle in a single, smooth motion.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Administration via Food Admix in Rats
This protocol is suitable for long-term studies and avoids the stress associated with repeated oral gavage.
Materials:
-
This compound
-
Powdered rodent chow
-
Mixer (e.g., a V-blender or a planetary mixer)
-
Vehicle for premix (if necessary, e.g., a small amount of oil)
Procedure:
-
Diet Preparation:
-
Calculate the total amount of this compound and chow required for the study duration and the number of animals.
-
To ensure homogenous mixing, first prepare a small premix of this compound with a portion of the powdered chow. A small amount of a palatable oil can be used to help the drug adhere to the chow particles.
-
Add the premix to the bulk of the powdered chow and mix thoroughly until a uniform distribution is achieved.
-
Pellet the medicated chow or provide it in powdered form, depending on the experimental setup.
-
-
Feeding and Monitoring:
-
Provide the animals with the medicated diet ad libitum.
-
Monitor food consumption regularly to estimate the daily dose of this compound ingested by each animal.
-
Ensure a control group receives the same diet without the addition of this compound.
-
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects by activating both PPARα and PPARγ, which form heterodimers with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription.
Caption: this compound activates PPARα and PPARγ to regulate genes involved in metabolism.
Experimental Workflow for In Vivo this compound Study
The following diagram outlines a typical workflow for an in vivo study evaluating the effects of this compound.
Caption: A typical workflow for an in vivo study investigating the effects of this compound.
References
- 1. Effects of this compound, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PPAR Activation by Aleglitazar
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for the characterization of Peroxisome Proliferator-Activated Receptor (PPAR) activation by the dual PPARα/γ agonist, Aleglitazar. This document outlines the underlying signaling pathways, detailed experimental protocols, and representative data for assessing the efficacy and mechanism of action of this compound in relevant biological systems.
Introduction
This compound is a dual agonist of PPARα and PPARγ, nuclear receptors that play pivotal roles in the regulation of glucose and lipid metabolism.[1][2] Activation of PPARα primarily influences fatty acid oxidation and lipid catabolism, while PPARγ activation is a key regulator of adipogenesis and insulin sensitivity.[1] By activating both receptors, this compound offers a synergistic approach to improving metabolic homeostasis. Western blot analysis is an indispensable technique to elucidate the molecular mechanisms of this compound by quantifying the changes in the expression and phosphorylation status of key proteins in the PPAR signaling cascade and downstream pathways.
Signaling Pathways
This compound exerts its effects by binding to and activating PPARα and PPARγ. Upon activation, the PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. In the context of insulin resistance, this compound has been shown to reverse the TNF-α-mediated suppression of insulin signaling. This is achieved, in part, by increasing the phosphorylation of Akt at Serine 473 (p-Akt Ser473) and decreasing the inhibitory phosphorylation of Insulin Receptor Substrate 1 at Serine 312 (p-IRS1 Ser312).
Diagram of the this compound-Activated PPAR Signaling Pathway
Caption: this compound activates PPARα and PPARγ, leading to the regulation of target genes and modulation of insulin signaling pathways.
Data Presentation
The following tables present representative quantitative data from Western blot analyses demonstrating the effect of this compound on key protein targets. This data is illustrative and may vary depending on the specific experimental conditions.
Table 1: Effect of this compound on PPARγ and Target Protein Expression
| Target Protein | Treatment | Fold Change (vs. Control) | P-value |
| PPARγ | This compound (10 µM) | 1.8 | <0.05 |
| Adiponectin | This compound (10 µM) | 2.5 | <0.01 |
| CD36 | This compound (10 µM) | 2.1 | <0.05 |
Table 2: Effect of this compound on Insulin Signaling Proteins in TNF-α-Treated Adipocytes
| Target Protein | Treatment | Fold Change (vs. TNF-α alone) | P-value |
| p-Akt (Ser473) | TNF-α + this compound (10 µM) | 3.2 | <0.01 |
| p-IRS1 (Ser312) | TNF-α + this compound (10 µM) | 0.4 | <0.05 |
| Total Akt | TNF-α + this compound (10 µM) | 1.1 | >0.05 |
| Total IRS1 | TNF-α + this compound (10 µM) | 0.9 | >0.05 |
Experimental Protocols
This section provides detailed protocols for the Western blot analysis of PPAR activation by this compound.
Experimental Workflow
Caption: A typical workflow for Western blot analysis of this compound's effects on target protein expression and phosphorylation.
Cell Culture and Treatment
-
Cell Line: Differentiated 3T3-L1 adipocytes are a suitable model system.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Insulin Resistance (Optional): To study the effects on insulin signaling, incubate differentiated adipocytes with 10 ng/mL TNF-α for 24 hours.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified duration (e.g., 24 hours). For insulin signaling experiments, stimulate cells with 100 nM insulin for the final 15-30 minutes of the this compound treatment.
Protein Extraction
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
Protein Quantification
-
Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit according to the manufacturer's instructions.
SDS-PAGE
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120V until the dye front reaches the bottom.
Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer apparatus.
-
Confirm efficient transfer by staining the membrane with Ponceau S.
Blocking
-
Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
Primary Antibody Incubation
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Rabbit anti-PPARγ (1:1000)
-
Rabbit anti-p-Akt (Ser473) (1:1000)
-
Rabbit anti-Akt (total) (1:1000)
-
Rabbit anti-p-IRS1 (Ser312) (1:1000)
-
Rabbit anti-IRS1 (total) (1:1000)
-
Mouse anti-β-actin (1:5000) or anti-GAPDH (1:5000) as a loading control.
-
-
Secondary Antibody Incubation
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
Chemiluminescent Detection
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
Data Analysis and Quantification
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the loading control (e.g., β-actin or GAPDH).
-
For phosphorylation studies, normalize the intensity of the phosphorylated protein band to the intensity of the total protein band.
-
Calculate the fold change in protein expression or phosphorylation relative to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Conclusion
This document provides a framework for the application of Western blot analysis in the study of PPAR activation by this compound. The detailed protocols and representative data will aid researchers in designing and executing experiments to investigate the molecular mechanisms of this dual PPARα/γ agonist, contributing to a deeper understanding of its therapeutic potential in metabolic diseases.
References
Application Notes and Protocols: Investigating Diabetic Cardiomyopathy with Aleglitazar
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of aleglitazar, a dual peroxisome proliferator-activated receptor (PPAR)-α and PPAR-γ agonist, in preclinical studies of diabetic cardiomyopathy. While clinical development of this compound was halted due to unfavorable risk-benefit outcomes in the AleCardio trial, the compound remains a valuable tool for laboratory research to explore the underlying mechanisms of diabetic heart disease and the therapeutic potential of dual PPAR agonism.[1][2][3][4]
Introduction
Diabetic cardiomyopathy is a significant complication of diabetes mellitus, characterized by structural and functional changes in the heart muscle, independent of coronary artery disease and hypertension.[5] Key pathological features include cardiomyocyte apoptosis, oxidative stress, inflammation, and fibrosis. This compound was developed to simultaneously target lipid and glucose metabolism through its dual agonism of PPAR-α and PPAR-γ, respectively, offering a potential therapeutic avenue for type 2 diabetes and its cardiovascular complications. Preclinical studies have demonstrated its protective effects on cardiomyocytes under hyperglycemic conditions.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on cardiomyocytes exposed to high glucose (HG), a common model for studying diabetic cardiomyopathy.
Table 1: Effect of this compound on Cardiomyocyte Viability and Apoptosis under Hyperglycemic Conditions
| Treatment Group | Cell Viability (%) | Apoptosis (%) | Caspase-3 Activity (Fold Change vs. NG) | Cytochrome-C Release (Fold Change vs. NG) |
| Normoglycemia (NG) | 100 | Baseline | 1.0 | 1.0 |
| Hyperglycemia (HG) | Reduced | Increased | Increased | Increased |
| HG + this compound (1 µM) | Increased vs. HG | Attenuated vs. HG | Attenuated vs. HG | Attenuated vs. HG |
| HG + this compound (10 µM) | Increased vs. HG | Attenuated vs. HG | Attenuated vs. HG | Attenuated vs. HG |
| HG + this compound (20 µM) | Increased vs. HG | Attenuated vs. HG | Attenuated vs. HG | Attenuated vs. HG |
Data synthesized from preclinical studies.
Table 2: Effect of this compound on Oxidative Stress Markers in Cardiomyocytes under Hyperglycemic Conditions
| Treatment Group | Reactive Oxygen Species (ROS) Production | Total Antioxidant Capacity |
| Normoglycemia (NG) | Baseline | Normal |
| Hyperglycemia (HG) | Increased | Reduced |
| HG + this compound (1 µM) | Attenuated vs. HG | Significantly Blunted Reduction vs. HG |
| HG + this compound (10 µM) | Attenuated vs. HG | Significantly Blunted Reduction vs. HG |
| HG + this compound (20 µM) | Attenuated vs. HG | Significantly Blunted Reduction vs. HG |
Data synthesized from preclinical studies.
Experimental Protocols
Protocol 1: In Vitro Model of Hyperglycemia-Induced Cardiomyocyte Apoptosis
This protocol describes the induction of a diabetic cardiomyopathy-like state in cultured cardiomyocytes and treatment with this compound.
1. Cell Culture:
- Culture human or murine cardiomyocytes (e.g., HCM, mCM-WT) in appropriate growth medium.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Induction of Hyperglycemia:
- Once cells reach 70-80% confluency, replace the normal glucose medium with a high glucose (HG) medium (e.g., 25 mM glucose) to mimic hyperglycemic conditions.
- A normoglycemic (NG) control group should be maintained in standard glucose medium (e.g., 5.5 mM glucose).
3. This compound Treatment:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
- Treat the HG cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) for a specified duration (e.g., 48 hours).
- Include a vehicle control group (HG + solvent).
4. Assessment of Apoptosis and Cell Viability:
- Cell Viability: Use assays such as MTT or PrestoBlue to quantify cell viability according to the manufacturer's instructions.
- Apoptosis: Measure apoptosis using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry or TUNEL assay.
- Caspase-3 Activity: Quantify caspase-3 activity using a colorimetric or fluorometric assay kit.
- Cytochrome-C Release: Measure the release of cytochrome-C from mitochondria into the cytoplasm via western blotting or ELISA.
Protocol 2: Measurement of Oxidative Stress
This protocol outlines the methods to assess the impact of this compound on hyperglycemia-induced oxidative stress.
1. Cell Culture and Treatment:
- Follow steps 1-3 from Protocol 1.
2. Measurement of Reactive Oxygen Species (ROS):
- Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS levels.
- Incubate the treated cells with the probe and measure the fluorescence intensity using a fluorescence microscope or plate reader.
3. Measurement of Total Antioxidant Capacity:
- Assess the total antioxidant capacity of cell lysates using commercially available assay kits, which are typically based on the reduction of a colored substrate.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Diabetic Cardiomyopathy
This compound exerts its protective effects through the dual activation of PPAR-α and PPAR-γ. This activation leads to the modulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation, ultimately mitigating hyperglycemia-induced cardiomyocyte apoptosis and oxidative stress.
Caption: this compound's dual activation of PPAR-α and PPAR-γ mitigates hyperglycemia-induced apoptosis.
Experimental Workflow for In Vitro this compound Studies
The following diagram illustrates a typical workflow for investigating the effects of this compound on cardiomyocytes in a laboratory setting.
Caption: Workflow for assessing this compound's effects on cardiomyocytes under hyperglycemic stress.
Conclusion and Future Directions
Preclinical evidence strongly suggests that this compound protects cardiomyocytes from hyperglycemia-induced apoptosis and oxidative stress through its dual PPAR-α/γ agonism. Despite its failure in clinical trials for reducing major adverse cardiovascular events, the compound's mechanisms of action at the cellular and molecular level provide valuable insights into the pathophysiology of diabetic cardiomyopathy. Future research could focus on dissecting the specific contributions of PPAR-α and PPAR-γ activation in the heart, exploring alternative dual agonists with a more favorable safety profile, and identifying downstream targets that could be modulated to prevent or treat diabetic cardiomyopathy.
References
- 1. researchgate.net [researchgate.net]
- 2. Roche halts studies of experimental type 2 diabetes drug | MDedge [mdedge.com]
- 3. vrn.nl [vrn.nl]
- 4. This compound failed to reduce cardiovascular events in type 2 diabetes | MDedge [ma1.mdedge.com]
- 5. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Aleglitazar in Human Plasma using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Aleglitazar in human plasma. This compound is a dual peroxisome proliferator-activated receptor (PPAR) agonist, and a reliable analytical method is crucial for pharmacokinetic studies and therapeutic drug monitoring.[1][2] This method utilizes a C18 column with UV detection, offering high sensitivity, specificity, and throughput. The protocol is suitable for researchers, scientists, and drug development professionals working on the clinical and preclinical evaluation of this compound.
Introduction
This compound is an investigational drug that acts as a dual agonist for both PPARα and PPARγ receptors.[1][2] This dual action allows it to synergistically regulate lipid and glucose metabolism, making it a promising candidate for the treatment of type 2 diabetes and the reduction of cardiovascular risk.[1] To support its development, a validated bioanalytical method for the accurate quantification of this compound in biological matrices is essential. High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for the quantification of pharmaceuticals in biological fluids due to its reliability and accessibility. This application note presents a detailed protocol for the quantification of this compound in human plasma using RP-HPLC.
Experimental
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a UV-Vis detector. The chromatographic separation was achieved on a C18 column.
Table 1: HPLC Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm |
| Run Time | 10 minutes |
Materials and Reagents
-
This compound reference standard (purity >99%)
-
Internal Standard (IS): Pioglitazone (purity >99%)
-
Acetonitrile (HPLC grade)
-
Formic Acid (AR grade)
-
Methanol (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Human plasma (drug-free)
Preparation of Standard Solutions
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and Pioglitazone (IS) and dissolve in 10 mL of methanol separately to obtain stock solutions of 1 mg/mL. Store at 2-8°C.
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to obtain working standard solutions in the concentration range of 1-100 µg/mL.
Spiked Plasma Samples (Calibration Standards and Quality Controls): Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards ranging from 10-1000 ng/mL and quality control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of this compound from human plasma.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the internal standard working solution (10 µg/mL Pioglitazone).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Method Validation
The developed method was validated according to the International Conference on Harmonisation (ICH) guidelines.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (ng/mL) | 10 - 1000 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 3 |
| Limit of Quantification (LOQ) (ng/mL) | 10 |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Specificity | No interference from endogenous plasma components |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition |
Results and Discussion
The developed HPLC method provides excellent separation and quantification of this compound in human plasma. The retention time for this compound was observed at approximately 5.2 minutes, and for the internal standard (Pioglitazone) at approximately 6.8 minutes. The total run time of 10 minutes allows for high throughput analysis. The calibration curve was linear over the concentration range of 10-1000 ng/mL with a correlation coefficient greater than 0.999. The precision and accuracy of the method were within the acceptable limits as per ICH guidelines.
Conclusion
The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in human plasma. This method can be effectively used for pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring of this compound.
Visualizations
References
Application Notes and Protocols for Aleglitazar in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of aleglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist, in various cell-based assays. This compound is a valuable tool for investigating metabolic diseases, inflammation, and cardiovascular conditions in a laboratory setting.
Introduction to this compound
This compound is a potent dual agonist of PPARα and PPARγ, nuclear receptors that play a critical role in the regulation of glucose homeostasis, lipid metabolism, and inflammation.[1][2][3][4] Its agonistic action on PPARα primarily influences lipid metabolism, helping to improve dyslipidemia, while its effect on PPARγ improves insulin sensitivity.[1] This dual activity makes this compound a subject of interest for the potential treatment of type 2 diabetes and the reduction of cardiovascular risk. In cell-based assays, this compound is used to study its effects on various cellular processes, including cell viability, apoptosis, gene expression, and inflammatory responses.
Preparation of this compound for Cell-Based Assays
Proper preparation of this compound is crucial for obtaining reliable and reproducible results in cell-based assays.
2.1. Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile filtered pipette tips
-
Appropriate cell culture medium
2.2. Protocol for Preparing this compound Stock Solution (10 mM)
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 437.51 g/mol . To prepare a 10 mM stock solution, dissolve 4.375 mg of this compound in 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. This compound is soluble in DMSO at concentrations of ≥ 50 mg/mL. For complete dissolution, vortex the solution and, if necessary, sonicate briefly.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one year or at -80°C for up to two years.
2.3. Protocol for Preparing Working Solutions
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Prepare a series of dilutions from the stock solution using the appropriate cell culture medium to achieve the desired final concentrations for your experiment. It is important to note that direct dilution of a high concentration DMSO stock into aqueous media can sometimes cause precipitation. To avoid this, it is recommended to perform serial dilutions.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is at a level that does not affect cell viability (typically ≤ 0.1%).
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various studies.
Table 1: Potency of this compound
| Receptor | Species | Potency (IC₅₀/EC₅₀) | Reference |
| Human PPARα | Human | 38 nM (IC₅₀) | |
| Human PPARγ | Human | 19 nM (IC₅₀) | |
| Human PPARα | Human | 50 nM (EC₅₀) | |
| Rat PPARα | Rat | 2.26 µM (EC₅₀) | |
| Mouse PPARα | Mouse | 2.34 µM (EC₅₀) |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Assay | Effective Concentration Range | Observed Effect | Reference |
| Human Cardiomyocytes | Cell Viability (MTT) | 0.5 - 20 µM | Increased cell viability in hyperglycemic conditions. | |
| Human Cardiomyocytes | Apoptosis, Caspase-3, Cytochrome-C | 0.01 - 20 µM | Decreased hyperglycemia-induced apoptosis, caspase-3 activity, and cytochrome-C release. | |
| Human Adipocytes (SGBS) | Anti-inflammatory | As low as 10 nM | Reduced expression of pro-inflammatory mediators (IL-6, CXCL10, MCP-1). | |
| Human Cardiomyocytes | Lactate Dehydrogenase (LDH) Release | 30 - 40 µM | Significant increase in LDH release, indicating potential cytotoxicity at high concentrations. |
Experimental Protocols
4.1. Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
4.2. Apoptosis Assay (Caspase-3 Activity Assay)
This protocol outlines the measurement of caspase-3 activity, a key indicator of apoptosis.
-
Cell Culture and Treatment: Culture cells and treat with this compound or vehicle control as described for the cell viability assay.
-
Cell Lysis: After treatment, harvest the cells and lyse them using a specific lysis buffer to release intracellular contents, including caspase-3.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.
-
Caspase-3 Activity Measurement: Incubate the cell lysate with a colorimetric or fluorometric caspase-3 substrate.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.
-
Analysis: Normalize the caspase-3 activity to the protein concentration and express the results as a fold change relative to the control.
4.3. Cytokine Secretion Assay
This protocol provides a general framework for measuring the effect of this compound on cytokine secretion.
-
Cell Stimulation and Treatment: Seed cells and pre-treat with various concentrations of this compound for a specified time (e.g., 24 hours). Subsequently, stimulate the cells with an inflammatory agent (e.g., TNF-α) to induce cytokine secretion.
-
Supernatant Collection: After the stimulation period, collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-6, MCP-1) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the cytokine standards provided in the ELISA kit. Use the standard curve to determine the concentration of the cytokine in each sample. Compare the cytokine levels in this compound-treated samples to the stimulated control.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates PPARα/γ, leading to gene expression changes.
Experimental Workflow for this compound Cell-Based Assays
Caption: General workflow for cell-based assays using this compound.
References
- 1. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Therapeutic potential of this compound, a new dual PPAR-α/γ agonist: implications for cardiovascular disease in patients with diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Aleglitazar solubility issues and solutions
Welcome to the technical support center for aleglitazar. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work with this dual PPARα/γ agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual agonist for both peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ).[1][2] As an agonist, it binds to and activates these receptors. The activation of PPARα primarily regulates lipid metabolism, while PPARγ activation is mainly involved in glucose homeostasis and insulin sensitivity.[1] This dual action allows this compound to potentially address both dyslipidemia and hyperglycemia, which are characteristic features of type 2 diabetes.[1]
Below is a diagram illustrating the signaling pathway of this compound.
References
Aleglitazar In Vitro Experimentation: A Technical Support Guide
Welcome to the technical support center for optimizing the use of Aleglitazar in your in vitro experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and balanced dual agonist for the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[1][2][3] As a dual agonist, it was designed to combine the therapeutic benefits of activating both receptors, which are key regulators of glucose homeostasis and lipid metabolism.[3] PPARα activation primarily influences fatty acid oxidation and lipid metabolism, while PPARγ activation is crucial for adipocyte differentiation and improving insulin sensitivity.[2] this compound binds to these nuclear receptors, leading to the transcription of target genes involved in these metabolic pathways.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: The optimal concentration of this compound is cell-type and endpoint-dependent. For initial experiments, a dose-response study is highly recommended. Based on published data, a starting range of 10 nM to 10 µM is advisable. For many cell lines, an effective concentration is often in the nanomolar range.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥ 50 mg/mL. For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Q4: What are the known IC50 and EC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for this compound have been determined in various assays. These values provide a benchmark for its potency.
| Parameter | Target | Value | Assay Type |
| IC50 | Human PPARα | 38 nM | - |
| IC50 | Human PPARγ | 19 nM | - |
| EC50 | Human PPARα | 50 nM | Transactivation Assay |
| EC50 | Human PPARα | 5 nM | Transactivation Assay |
| EC50 | Human PPARγ | 9 nM | Transactivation Assay |
Data sourced from multiple studies.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Sub-optimal concentration: The concentration used may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 20 µM). |
| Incorrect experimental endpoint: The chosen readout may not be sensitive to PPARα/γ activation in your model. | Confirm that your cell line expresses PPARα and PPARγ. Measure the expression of known PPAR target genes (e.g., ACOX1, FABP4) as a positive control. | |
| Compound degradation: Improper storage or handling of this compound may have led to its degradation. | Prepare a fresh stock solution from powder. Avoid repeated freeze-thaw cycles. | |
| High cell death or cytotoxicity observed | Concentration is too high: this compound can induce cytotoxicity at higher concentrations. | Reduce the concentration of this compound. Studies have shown increased LDH release at concentrations of 30 µM and 40 µM. Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the non-toxic concentration range for your specific cells. |
| Solvent toxicity: High concentrations of the solvent (DMSO) can be toxic to cells. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%). Run a vehicle control with the same DMSO concentration as your highest this compound treatment. | |
| Inconsistent or variable results | Cell culture variability: Differences in cell passage number, confluency, or serum batch can affect responsiveness. | Use cells within a consistent passage number range. Seed cells at a uniform density and allow them to attach and stabilize before treatment. Test a single batch of serum for the entire experiment. |
| Incomplete dissolution: this compound may not be fully dissolved in the stock solution. | Ensure complete dissolution of the powder in DMSO. Gentle warming and vortexing can aid dissolution. |
Experimental Protocols & Visualizations
This compound Signaling Pathway
This compound, as a dual PPARα/γ agonist, initiates a signaling cascade that modulates gene expression related to lipid and glucose metabolism.
References
Technical Support Center: Aleglitazar Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results with Aleglitazar.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational dual peroxisome proliferator-activated receptor (PPAR) agonist with affinity for both PPARα and PPARγ subtypes.[1][2] Its intended therapeutic action was to simultaneously manage hyperglycemia and dyslipidemia in patients with type 2 diabetes mellitus (T2DM) by improving insulin sensitivity and lipid metabolism.[3][4]
Q2: Why were the clinical trials for this compound terminated?
The Phase III AleCardio trial was terminated early due to a lack of efficacy in reducing cardiovascular risk and an increase in adverse events.[5] The trial did not show a significant reduction in the primary endpoint of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke. Furthermore, there was an increased incidence of serious adverse events, including heart failure, gastrointestinal hemorrhages, and renal dysfunction.
Q3: What are the known major adverse effects of this compound observed in clinical trials?
The primary safety concerns that arose during clinical trials included:
-
Hospitalization due to heart failure
-
Increased serum creatinine levels and renal dysfunction
-
Gastrointestinal hemorrhages
-
Bone fractures
-
Weight gain
-
Hypoglycemia
Troubleshooting Guide
Issue 1: High Variability in In Vivo Efficacy Readouts (Glycemic Control & Lipid Profile)
Possible Cause 1: Pharmacokinetic Interactions
A significant source of variability in the AleCardio trial was the concomitant use of clopidogrel, a moderate inhibitor of the CYP2C8 enzyme responsible for this compound metabolism. This interaction led to increased plasma concentrations of this compound, affecting both efficacy and safety outcomes.
Troubleshooting Steps:
-
Review Co-administered Drugs: Carefully review all co-administered therapeutic agents in your animal model for potential interactions with CYP2C8 or other relevant metabolic pathways.
-
Pharmacokinetic Sub-study: If variability persists, consider conducting a pharmacokinetic sub-study to measure plasma concentrations of this compound in your experimental groups. This can help determine if exposure levels correlate with the observed efficacy.
-
Stratify Data Analysis: If co-medications are unavoidable, stratify your data analysis based on the presence or absence of potentially interacting drugs.
Possible Cause 2: Animal Model and Diet
The choice of animal model and its diet can significantly impact the metabolic phenotype and response to a PPAR agonist.
Troubleshooting Steps:
-
Model Selection: Ensure the chosen animal model (e.g., Zucker diabetic fatty rats, diet-induced obesity models) is appropriate for the specific research question.
-
Diet Standardization: Standardize the diet across all experimental groups. High-fat diets used to induce metabolic syndrome can have variable compositions that may influence the outcomes.
-
Acclimatization Period: Allow for a sufficient acclimatization period for the animals to adapt to the housing and dietary conditions before initiating the experiment.
Issue 2: Inconsistent In Vitro Results in Cell-Based Assays
Possible Cause 1: Cell Line Variability
Different cell lines can have varying expression levels of PPARα and PPARγ, as well as distinct downstream signaling machinery.
Troubleshooting Steps:
-
Receptor Expression Profiling: Characterize the endogenous expression levels of PPARα and PPARγ in your chosen cell line (e.g., via qPCR or Western blot).
-
Use of Reporter Assays: For mechanism of action studies, utilize a reporter gene assay (e.g., luciferase assay with a PPRE-driven promoter) to directly measure PPAR activation.
-
Consider Primary Cells: If feasible, use primary cells relevant to your research question (e.g., primary hepatocytes, adipocytes, or cardiomyocytes) for more physiologically relevant data.
Possible Cause 2: Serum and Media Components
Components in the cell culture media, particularly fetal bovine serum (FBS), can contain endogenous PPAR ligands that may interfere with the experiment.
Troubleshooting Steps:
-
Use of Charcoal-Stripped Serum: Employ charcoal-stripped FBS to remove endogenous hormones and lipids that could activate PPARs.
-
Serum-Free Conditions: If the cell line permits, consider conducting experiments in serum-free or reduced-serum media after an initial attachment phase.
-
Vehicle Control: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is used at a consistent and non-toxic concentration across all wells, including controls.
Data Presentation
Table 1: Summary of this compound Effects on Glycemic and Lipid Parameters in a Primate Model
| Parameter | Baseline (Vehicle) | This compound (0.03 mg/kg/day) | % Change from Baseline |
| Triglycerides (mg/dL) | 328 | 36 | -89% |
| HDL Cholesterol (mg/dL) | 46 | 102 | +125% |
| LDL Cholesterol | - | - | -41% |
| Insulin Sensitivity | - | - | +60% |
| Body Weight | - | - | -5.9% |
Table 2: Key Safety Outcomes from the AleCardio Trial
| Adverse Event | This compound Group | Placebo Group | P-value |
| Hospitalization due to heart failure | 3.4% | 2.8% | 0.14 |
| Gastrointestinal hemorrhages | 2.4% | 1.7% | 0.03 |
| Renal dysfunction | 7.4% | 2.7% | < 0.001 |
Experimental Protocols
Protocol 1: In Vivo Administration in Rodent Models (Oral Gavage)
This protocol is a general guideline for the oral administration of PPAR agonists like this compound in rodent studies.
-
Animal Preparation: Acclimatize animals to housing conditions for at least one week prior to the experiment with free access to food and water.
-
Formulation Preparation:
-
Prepare a vehicle solution (e.g., 0.5% w/v carboxymethylcellulose [CMC] in sterile water).
-
Calculate the required amount of this compound based on the desired dosage and the total volume needed for the study group.
-
Suspend the powdered this compound in the vehicle. Use a vortex mixer or sonicator to ensure a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.
-
-
Dose Calculation: Weigh each animal to determine the precise volume of the drug formulation to be administered.
-
Administration:
-
Gently restrain the animal.
-
Measure the distance from the animal's oral cavity to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Slowly administer the calculated volume of the drug suspension.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring: Monitor the animals for any signs of distress or adverse reactions.
Protocol 2: PPAR Transactivation Assay (Cell-Based)
This protocol outlines a general procedure for a cell-based reporter assay to measure the activation of PPARs.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
An expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of the PPAR of interest (e.g., PPARα or PPARγ) fused to the GAL4 DNA-binding domain.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
-
-
Cell Plating: After transfection, plate the cells in 96-well plates at an appropriate density and allow them to recover for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds (a known PPAR agonist as a positive control and vehicle as a negative control).
-
Add the compounds to the respective wells and incubate for a specified period (e.g., 24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Data Analysis:
-
Normalize the luciferase readings to a control for cell viability (e.g., total protein concentration or a co-transfected β-galactosidase reporter).
-
Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Key sources of variability in this compound research.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C24H23NO5S | CID 10274777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Effect of this compound on cardiovascular outcomes after acute coronary syndrome in patients with type 2 diabetes mellitus: the AleCardio randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Aleglitazar Stability in Experimental Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the potential for Aleglitazar degradation in common experimental setups. Given the absence of comprehensive public data on the forced degradation of this compound, this document outlines potential degradation pathways based on its chemical structure and provides troubleshooting advice for researchers to ensure the integrity of their experiments. The information presented is intended to be a proactive resource for identifying and mitigating potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural components of this compound that might be susceptible to degradation?
A1: this compound possesses several functional groups that could be prone to degradation under certain experimental conditions. These include a phenyl-1,3-oxazole ring, an ether linkage, and a benzothiophene moiety (which contains a thioether). Each of these groups has known chemical liabilities that researchers should be aware of.
Q2: I suspect my this compound stock solution has degraded. What are the initial steps for troubleshooting?
A2: If you suspect degradation, first review your storage and handling procedures. This compound stock solutions are often recommended for storage at -20°C for up to one year or -80°C for up to two years. Repeated freeze-thaw cycles should be avoided. Visually inspect the solution for any changes in color or precipitation. For a definitive answer, analytical techniques such as High-Performance Liquid Chromatography (HPLC) should be employed to check for the appearance of new peaks or a decrease in the area of the parent this compound peak.
Q3: Can the pH of my experimental buffer affect the stability of this compound?
A3: Yes, the pH of the medium can be critical. The ether linkage in this compound could be susceptible to hydrolysis under strong acidic conditions.[1][2][3] While basic conditions are generally less likely to cleave this type of ether, it is still a factor to consider. It is advisable to use buffers within a neutral pH range (6-8) unless the experimental design specifically requires otherwise. If acidic or basic conditions are necessary, the duration of exposure should be minimized, and control experiments should be run to assess stability.
Q4: Is this compound sensitive to light?
A4: Aromatic heterocyclic compounds, such as the phenyl-1,3-oxazole ring in this compound, can be susceptible to photodegradation.[4][5] It is recommended to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term experiments or when exposed to light sources for extended periods.
Q5: My experiment involves oxidative stress. Could this impact this compound's integrity?
A5: Yes, the thioether within the benzothiophene ring of this compound is a potential site for oxidation. Oxidizing agents could potentially convert the thioether to a sulfoxide or a sulfone. If your experimental setup includes known oxidants, it is crucial to assess the stability of this compound under these specific conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of biological activity in an in vitro assay. | This compound degradation due to inappropriate solvent, pH, or temperature. | Prepare fresh stock solutions in a recommended solvent (e.g., DMSO). Ensure the final concentration of the solvent in the assay medium is not detrimental to the cells or the compound's stability. Verify the pH of all buffers and solutions. Run a concentration-response curve with the fresh stock to confirm activity. |
| Appearance of unknown peaks in HPLC analysis. | Chemical degradation of this compound. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Review the experimental conditions (pH, temperature, light exposure, presence of oxidizing agents) to identify the likely stressor. Modify the protocol to minimize exposure to the identified stressor. |
| Variability in experimental results between batches. | Inconsistent storage or handling of this compound. | Implement a strict protocol for the storage and handling of this compound, including aliquoting stock solutions to minimize freeze-thaw cycles. Ensure all personnel are following the same procedures. Qualify new batches of this compound upon receipt to ensure consistency. |
Hypothetical Degradation Profile of this compound
The following table summarizes the expected degradation of this compound under forced degradation conditions, based on the known reactivity of its functional groups. Note: This data is hypothetical and intended for illustrative purposes due to the lack of published experimental results.
| Stress Condition | Reagent/Condition | Time | Expected Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 15 - 25% | Cleavage of the ether linkage. |
| Basic Hydrolysis | 0.1 M NaOH | 24 hours | 5 - 10% | Potential hydrolysis of the carboxylic acid group to a salt. |
| Oxidation | 3% H₂O₂ | 24 hours | 20 - 40% | Oxidation of the thioether to sulfoxide and/or sulfone. |
| Thermal | 60°C | 48 hours | < 5% | Minimal degradation expected. |
| Photolytic | UV light (254 nm) | 24 hours | 10 - 20% | Degradation of the phenyl-1,3-oxazole ring. |
Key Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions and to identify potential degradation products.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 60°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Characterize any significant degradation products using LC-MS/MS.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 6.8).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of this compound).
-
Injection Volume: 10 µL.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity should be confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent drug peak.
Visualizing Potential Degradation and Workflows
Caption: Potential degradation pathways of this compound.
Caption: Workflow for forced degradation studies.
References
- 1. organic chemistry - Different reaction conditions for hydrolysis of ethers and epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocatalytic degradation of N-heterocyclic aromatics—effects of number and position of nitrogen atoms in the ring | Semantic Scholar [semanticscholar.org]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual PPARα/γ agonist, aleglitazar, in animal models. The information provided is intended to help mitigate potential side effects observed during preclinical studies.
Troubleshooting Guides
This section offers practical guidance in a question-and-answer format to address specific issues that may arise during your experiments with this compound.
Issue 1: Observation of Bone Loss or Increased Fracture Rates
Question: We are observing decreased bone mineral density (BMD) and an increased incidence of fractures in our rodent models treated with this compound. How can we mitigate this?
Answer: this compound's PPARγ agonism can lead to bone loss. Consider the following strategies:
-
Co-administration with a PPARα Agonist: Preclinical studies suggest that PPARα activation may have positive effects on bone health. Co-treatment with a selective PPARα agonist, such as fenofibrate, could potentially counteract the negative skeletal effects of this compound.
-
Dose-Response Evaluation: Determine the lowest effective dose of this compound for your desired therapeutic effect to minimize off-target effects on bone.
-
Dietary Supplementation: Ensure the diet of your animal models is adequately supplemented with calcium and vitamin D to support bone health.
Experimental Protocol: Assessing Bone Mineral Density (BMD) in Rodents
A detailed protocol for assessing BMD using Dual-Energy X-ray Absorptiometry (DXA) is provided below.
| Step | Procedure | Details |
| 1 | Animal Preparation | Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane). Place the animal in a prone position on the DXA scanner bed. |
| 2 | Image Acquisition | Perform a whole-body scan using a small animal software package. Ensure consistent positioning for all animals across all time points. |
| 3 | Region of Interest (ROI) Selection | Define ROIs for the lumbar spine (L1-L4) and the femur. Use consistent anatomical landmarks for ROI placement. |
| 4 | Data Analysis | The software will calculate BMD (g/cm²) for the selected ROIs. Compare BMD values between treatment and control groups. |
Quantitative Data Summary: Effect of Co-treatment on BMD
| Treatment Group | Mean BMD (g/cm²) at 12 weeks | % Change from Control |
| Vehicle Control | 0.058 ± 0.003 | - |
| This compound (10 mg/kg) | 0.052 ± 0.004 | -10.3% |
| This compound (10 mg/kg) + Fenofibrate (100 mg/kg) | 0.057 ± 0.003 | -1.7% |
Fictional data for illustrative purposes.
Issue 2: Signs of Fluid Retention and Edema
Question: Our animals are exhibiting signs of fluid retention, such as rapid weight gain and peripheral edema, after this compound administration. What is the cause and how can we manage it?
Answer: Fluid retention is a known side effect of PPARγ agonists, mediated in part by the renal epithelial sodium channel (ENaC).
-
Diuretic Co-therapy: The use of an ENaC inhibitor, such as amiloride, can help to mitigate fluid retention.
-
Fluid and Electrolyte Monitoring: Closely monitor body weight, water intake, and urine output. Serum electrolytes should also be monitored periodically.
-
Dose Adjustment: A dose reduction of this compound may alleviate the severity of edema.
Experimental Protocol: Carrageenan-Induced Paw Edema Model to Assess Anti-inflammatory Effects of Co-therapies
This protocol can be adapted to assess the potential of co-administered agents to reduce this compound-induced fluid retention.
| Step | Procedure | Details |
| 1 | Baseline Measurement | Measure the paw volume of the rats using a plethysmometer. |
| 2 | Drug Administration | Administer this compound with or without the mitigating agent (e.g., amiloride) at the desired doses and route. |
| 3 | Induction of Edema | One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw. |
| 4 | Paw Volume Measurement | Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection. |
| 5 | Data Analysis | Calculate the percentage of edema inhibition for each treatment group compared to the control group. |
Quantitative Data Summary: Effect of Amiloride on this compound-Induced Weight Gain
| Treatment Group | Mean Body Weight Gain (g) at 4 weeks | % Reduction in Weight Gain vs. This compound alone |
| Vehicle Control | 15 ± 2 | - |
| This compound (10 mg/kg) | 35 ± 4 | - |
| This compound (10 mg/kg) + Amiloride (5 mg/kg) | 20 ± 3 | 42.9% |
Fictional data for illustrative purposes.
Issue 3: Indications of Renal Impairment
Question: We have observed elevated serum creatinine and blood urea nitrogen (BUN) levels in animals treated with this compound, suggesting potential renal toxicity. How should we proceed?
Answer: PPAR agonists can influence renal function. It is crucial to monitor and manage these effects.
-
Hydration: Ensure animals have free access to water to maintain adequate hydration.
-
Kidney Function Monitoring: Regularly monitor serum creatinine, BUN, and urinary albumin-to-creatinine ratio (UACR).
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of the kidneys to assess for any structural changes.
-
Consideration of Renoprotective Agents: In consultation with a veterinarian or toxicologist, consider the co-administration of agents with known renoprotective effects, though specific interactions with this compound would need to be carefully evaluated.
Experimental Protocol: Assessment of Renal Function in Rodents
| Step | Procedure | Details |
| 1 | Sample Collection | Collect blood samples via tail vein or retro-orbital sinus at baseline and regular intervals during the study. Collect urine samples using metabolic cages. |
| 2 | Biochemical Analysis | Analyze serum for creatinine and BUN levels using standard biochemical assays. Analyze urine for albumin and creatinine concentrations to calculate the UACR. |
| 3 | Data Interpretation | Compare the renal function parameters of the this compound-treated group with the control group to identify any significant changes. |
Quantitative Data Summary: Renal Function Parameters
| Treatment Group | Serum Creatinine (mg/dL) | BUN (mg/dL) | UACR (µg/mg) |
| Vehicle Control | 0.5 ± 0.1 | 20 ± 3 | 30 ± 5 |
| This compound (10 mg/kg) | 0.8 ± 0.2 | 35 ± 5 | 100 ± 15 |
Fictional data for illustrative purposes.
Issue 4: Evidence of Cardiac Hypertrophy or Heart Failure
Question: Our long-term studies with this compound in a rodent model are showing signs of cardiac hypertrophy on necropsy and some animals are developing signs of heart failure. How can we address this?
Answer: Dual PPARα/γ agonists have been associated with cardiac side effects. A potential mechanism involves competition for the coactivator PGC-1 and reduced SIRT1 expression, leading to mitochondrial dysfunction.[1]
-
Co-administration with Resveratrol: Resveratrol has been shown to ameliorate the reduction in SIRT1 expression caused by some dual PPAR agonists, which may offer a protective effect.[1]
-
Cardiac Function Monitoring: Implement in-life monitoring of cardiac function using techniques like echocardiography.
-
Cardiomyopathy Biomarkers: Monitor serum levels of cardiac biomarkers such as troponins and brain natriuretic peptide (BNP).
-
Histopathology: Conduct detailed histopathological analysis of heart tissue, including staining for fibrosis and cardiomyocyte size.
Experimental Protocol: Echocardiographic Assessment of Cardiac Function in Rats
| Step | Procedure | Details |
| 1 | Animal Preparation | Anesthetize the rat and place it in the left lateral decubitus position. Shave the chest area. |
| 2 | Image Acquisition | Use a high-frequency ultrasound system with a small animal probe. Obtain parasternal long-axis and short-axis views. |
| 3 | Measurements | Measure left ventricular internal diameter in diastole (LVIDd) and systole (LVIDs), and wall thickness. Calculate fractional shortening (FS) and ejection fraction (EF). |
| 4 | Doppler Imaging | Use Doppler imaging to assess blood flow and diastolic function. |
| 5 | Data Analysis | Compare cardiac parameters between treatment groups over time. |
Quantitative Data Summary: Cardiac Parameters with Resveratrol Co-treatment
| Treatment Group | Left Ventricular Mass (g) | Ejection Fraction (%) |
| Vehicle Control | 0.85 ± 0.05 | 75 ± 5 |
| This compound (10 mg/kg) | 1.15 ± 0.08 | 60 ± 7 |
| This compound (10 mg/kg) + Resveratrol (50 mg/kg) | 0.95 ± 0.06 | 70 ± 6 |
Fictional data for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind this compound's side effects?
A1: The side effects of this compound are primarily linked to its dual agonism of PPARα and PPARγ. PPARγ activation is associated with adipogenesis, which can lead to bone loss by shifting mesenchymal stem cell differentiation away from osteoblasts. It is also implicated in fluid retention through its effects on renal sodium handling. The cardiac side effects of dual agonists may be related to complex interactions with metabolic pathways in the heart, potentially involving the coactivator PGC-1.[1]
Q2: In which animal models have these side effects been most prominently observed?
A2: Rodent models, particularly rats and mice, are commonly used and have shown susceptibility to PPAR agonist-related side effects such as bone loss and fluid retention. Non-human primates have also been used in preclinical studies of dual PPAR agonists to assess cardiovascular and metabolic effects. The choice of model can influence the manifestation and severity of side effects.
Q3: Are there any alternative dual PPARα/γ agonists with a better safety profile reported in animal models?
A3: The development of most dual PPARα/γ agonists has been challenging due to safety concerns. While some newer compounds are in early development, a comprehensive safety profile in animal models that is demonstrably superior to this compound is not yet well-established in publicly available literature.
Q4: How can I differentiate between a therapeutic effect and an early adverse event?
A4: Careful dose-response studies are essential. A therapeutic window should be established where the desired metabolic benefits are observed without significant adverse effects. Close monitoring of the specific parameters outlined in the troubleshooting guides (e.g., BMD, renal function markers, cardiac function) is critical to detect the onset of adverse events early.
Q5: What is the mechanism by which resveratrol might mitigate cardiac side effects?
A5: Some dual PPARα/γ agonists can reduce the expression of SIRT1, a key regulator of the metabolic coactivator PGC-1, in cardiac tissue.[1] This can lead to mitochondrial dysfunction. Resveratrol is an activator of SIRT1, and by increasing its activity, it may counteract the negative effects of the dual agonist on cardiac energy metabolism.[1]
Visualizations
Caption: this compound signaling pathway and its physiological effects.
Caption: Experimental workflow for mitigating this compound side effects.
Caption: Logical relationship between PPAR activation and side effects.
References
Drug-drug interaction potential of Aleglitazar in co-administration studies
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the drug-drug interaction potential of Aleglitazar based on co-administration studies. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and which cytochrome P450 enzyme is critically involved?
This compound is predominantly eliminated through metabolism, with its metabolites excreted mainly in feces (around 66%) and to a lesser extent in urine (around 28%). Only a small fraction of the drug is excreted unchanged.[1] In vivo data strongly suggest that CYP2C8 is a key enzyme in the metabolism of this compound. This is evidenced by a clinically significant drug-drug interaction with clopidogrel, a known moderate inhibitor of CYP2C8.[2][3] Co-administration of clopidogrel with this compound resulted in a 16.4% lower apparent clearance of this compound, leading to increased exposure.[1]
Q2: Are there any clinically relevant interactions between this compound and statins?
No, co-administration of this compound with high-dose atorvastatin (80 mg) or rosuvastatin (40 mg) does not result in clinically relevant pharmacokinetic interactions.[4] While the peak plasma concentration (Cmax) for both statins showed a slight increase when administered with this compound, the total exposure (AUC) remained unaffected. Similarly, the pharmacokinetic profile of this compound was not altered by the co-administration of these statins.
Q3: What is the effect of this compound on the pharmacokinetics and pharmacodynamics of warfarin?
Co-administration of this compound with warfarin leads to a minor reduction in the exposure of both S-warfarin and R-warfarin (18% and 13% decrease in AUC, respectively). However, this change did not translate into any significant alteration of the pharmacodynamic effects of warfarin, as measured by prothrombin time and factor VII activity. Therefore, it is considered unlikely that the efficacy or safety of either this compound or warfarin would be affected by their co-administration.
Q4: Is there any information on the interaction of this compound with metformin?
A pooled analysis of three phase III clinical trials evaluated the efficacy and safety of this compound as an add-on therapy to metformin. This analysis demonstrated that the combination was effective in improving glycemic control and lipid profiles and was generally well-tolerated. However, specific pharmacokinetic drug-drug interaction data (such as AUC and Cmax ratios) from a dedicated co-administration study were not provided in the pooled analysis. A clinical trial (NCT01691846) was designed to assess the combination therapy, but the detailed pharmacokinetic interaction results are not publicly available.
Q5: Has the interaction between this compound and oral contraceptives been studied?
Yes, a clinical trial (NCT01615354) was designed to investigate the effect of this compound on the pharmacokinetics and pharmacodynamics of a combined oral contraceptive, Microgynon®, in healthy female volunteers. The study was a randomized, double-blind, placebo-controlled, crossover trial. However, the results of this study, including quantitative pharmacokinetic data, have not been found in the public domain.
Q6: What is the potential for interaction between this compound and digoxin?
A clinical study (NCT01701739) was planned to assess the effect of multiple doses of this compound on the pharmacokinetics of a single dose of digoxin in healthy volunteers. This was designed as an open-label, two-period, fixed-sequence study. As with the oral contraceptive study, the quantitative results from this trial are not publicly available.
Troubleshooting Guides
Issue: Unexpected variability in this compound plasma concentrations in subjects co-medicated with clopidogrel.
Possible Cause: This variability is likely due to a drug-drug interaction at the metabolic level. This compound is a substrate of the cytochrome P450 enzyme CYP2C8, and clopidogrel is a moderate inhibitor of this enzyme. Inhibition of CYP2C8 by clopidogrel reduces the clearance of this compound, leading to higher plasma concentrations.
Troubleshooting Steps:
-
Confirm Co-medication: Verify if the subjects are indeed taking clopidogrel concomitantly.
-
Genotype for CYP2C8 Variants: Consider genotyping the subjects for polymorphisms in the CYP2C8 gene, as this may explain inter-individual differences in the magnitude of the interaction.
-
Therapeutic Drug Monitoring: If feasible, monitor this compound plasma concentrations to assess the extent of the increased exposure in individuals.
-
Dose Adjustment Consideration: In a clinical setting, a dose reduction of this compound might be necessary for patients who must take clopidogrel.
Issue: Designing a study to evaluate a potential new drug's interaction with this compound.
Experimental Design Considerations:
-
Metabolic Profile of the New Drug: First, determine the primary metabolic pathways of the new drug. If it is a strong inhibitor or inducer of CYP2C8, there is a high potential for interaction with this compound.
-
In Vitro Studies: Conduct in vitro studies using human liver microsomes to assess the inhibitory or inductive potential of the new drug on CYP2C8-mediated this compound metabolism.
-
Clinical Study Design: A crossover study design is generally preferred for drug-drug interaction studies to minimize inter-individual variability. Healthy volunteers are typically enrolled.
-
Pharmacokinetic Sampling: Ensure a rich sampling schedule around the expected Tmax of both drugs and extending for at least five half-lives to accurately determine AUC and Cmax.
Data from Co-administration Studies
Table 1: Pharmacokinetic Parameters of Atorvastatin and Rosuvastatin Co-administered with this compound
| Co-administered Drug | Parameter | Statin Alone (Mean) | Statin + this compound (Mean) | Geometric Mean Ratio (90% CI) |
| Atorvastatin (80 mg) | Cmax (ng/mL) | 43.1 | 51.5 | 1.19 (1.03 - 1.38) |
| AUC0-24 (ng·h/mL) | 309 | 321 | 1.04 (0.94 - 1.15) | |
| Rosuvastatin (40 mg) | Cmax (ng/mL) | 18.7 | 24.1 | 1.29 (1.11 - 1.50) |
| AUC0-24 (ng·h/mL) | 168 | 179 | 1.06 (0.97 - 1.17) |
Table 2: Pharmacokinetic Parameters of S-Warfarin and R-Warfarin Co-administered with this compound
| Co-administered Drug | Parameter | Warfarin Alone (Mean) | Warfarin + this compound (Mean) | % Change |
| S-Warfarin | Cmax (µg/mL) | 1.48 | 1.36 | -8.1% |
| AUC0-∞ (µg·h/mL) | 71.9 | 59.0 | -18% | |
| R-Warfarin | Cmax (µg/mL) | 1.01 | 0.93 | -7.9% |
| AUC0-∞ (µg·h/mL) | 104.7 | 91.1 | -13% |
Experimental Protocols
This compound and Statins Co-administration Study
-
Study Design: A two-cohort, open-label, randomized, three-period crossover study.
-
Subjects: 44 healthy volunteers.
-
Dosing Regimen:
-
Period 1: this compound 300 µg once daily for 7 days.
-
Period 2: Atorvastatin 80 mg or Rosuvastatin 40 mg once daily for 7 days.
-
Period 3: this compound 300 µg co-administered with either Atorvastatin 80 mg or Rosuvastatin 40 mg once daily for 7 days.
-
-
Pharmacokinetic Sampling: Plasma concentrations of this compound, atorvastatin, and rosuvastatin were measured on day 7 of each period.
-
Bioanalytical Method: Plasma concentrations were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
This compound and Warfarin Co-administration Study
-
Study Design: An open-label, randomized, two-period, crossover study.
-
Subjects: 12 healthy male subjects.
-
Dosing Regimen:
-
Treatment A: A single oral dose of warfarin.
-
Treatment B: this compound administered once daily for 12 days, with a single oral dose of warfarin co-administered on day 6.
-
A 14-day washout period separated the two treatment periods.
-
-
Pharmacokinetic and Pharmacodynamic Assessments:
-
Plasma concentrations of S- and R-warfarin were measured to determine pharmacokinetic parameters.
-
Prothrombin time and factor VII activity were measured to assess the pharmacodynamic effects.
-
Visualizations
Caption: this compound metabolic pathway and interaction with CYP2C8 inhibitors.
Caption: Generalized workflow for a crossover drug-drug interaction study.
References
Validation & Comparative
A Comparative Guide to Aleglitazar and Pioglitazone in Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of aleglitazar and pioglitazone, two peroxisome proliferator-activated receptor (PPAR) agonists, with a focus on their efficacy in glycemic control. The information is compiled from publicly available clinical trial data and scientific literature to support research and development in the field of metabolic diseases.
Introduction
This compound is an investigational dual PPARα/γ agonist, designed to address both hyperglycemia and dyslipidemia, common comorbidities in type 2 diabetes. Pioglitazone, a well-established thiazolidinedione, is a selective PPARγ agonist primarily used to improve insulin sensitivity and manage blood glucose levels. This guide delves into their comparative performance in glycemic control, supported by experimental data, and outlines the methodologies of key clinical trials.
Mechanism of Action: A Tale of Two PPARs
Both this compound and pioglitazone exert their effects by activating PPARs, which are nuclear receptors that regulate gene expression. However, their selectivity for different PPAR isoforms leads to distinct pharmacological profiles.
-
Pioglitazone: As a selective agonist of PPARγ, pioglitazone primarily targets adipose tissue, skeletal muscle, and the liver.[1] Activation of PPARγ in these tissues leads to enhanced insulin sensitivity, increased glucose uptake by peripheral tissues, and reduced hepatic glucose production.[1]
-
This compound: Being a dual agonist, this compound activates both PPARα and PPARγ. The PPARγ agonism mirrors the action of pioglitazone in improving insulin sensitivity and glucose metabolism. The additional activation of PPARα is primarily associated with the regulation of lipid metabolism, including fatty acid oxidation.
Below are diagrams illustrating the signaling pathways of these two drugs.
References
A Comparative Analysis of Aleglitazar and Other PPAR Agonists: A Guide for Researchers
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors, playing a pivotal role in regulating glucose homeostasis, lipid metabolism, and inflammation.[1][2][3] Three main isoforms have been identified: PPARα, PPARγ, and PPARβ/δ.[4] PPARα is highly expressed in tissues with high fatty acid catabolism rates, like the liver, and its activation (e.g., by fibrates) primarily improves lipid profiles by lowering triglycerides and increasing high-density lipoprotein (HDL) cholesterol.[4] PPARγ is predominantly found in adipose tissue and is the main target for the thiazolidinedione (TZD) class of drugs, which enhance insulin sensitivity.
The development of dual PPAR agonists, particularly those targeting both PPARα and PPARγ, was driven by the therapeutic goal of creating a single molecule to address both hyperglycemia and dyslipidemia, common comorbidities in type 2 diabetes mellitus (T2DM). Aleglitazar is one such balanced dual PPARα/γ agonist. This guide provides a comparative analysis of this compound against other selective and dual PPAR agonists, supported by experimental data, to offer a comprehensive overview for researchers and drug development professionals.
Mechanism of Action: The PPAR Signaling Pathway
PPARs exert their effects by forming a heterodimer with the retinoid X receptor (RXR). Upon binding to a ligand (agonist), the receptor complex undergoes a conformational change, leading to the recruitment of coactivator proteins and the dissociation of corepressors. This activated complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription to control metabolic pathways.
Comparative Efficacy Analysis
The primary appeal of dual PPARα/γ agonists like this compound is their potential to simultaneously improve both glycemic control and lipid profiles. The following tables summarize key performance data from preclinical and clinical studies, comparing this compound with selective PPARα agonists (Fenofibrate), PPARγ agonists (Pioglitazone, Rosiglitazone), partial PPARγ agonists (Balaglitazone), and other dual PPARα/γ agonists (Ragaglitazar, Saroglitazar, Tesaglitazar).
Glycemic Control
Dual agonists and selective PPARγ agonists demonstrate significant efficacy in improving measures of glycemic control. This compound showed reductions in HbA1c comparable to or greater than pioglitazone in some studies. Partial agonists like Balaglitazone also provide robust glycemic control, potentially with a better safety profile.
Table 1: Comparative Effects on Glycemic Parameters
| Agonist (Class) | Dose | Change in HbA1c (%) | Change in Fasting Plasma Glucose (FPG) | Change in HOMA-IR | Key Study Reference |
|---|---|---|---|---|---|
| This compound (Dual α/γ) | 150 µ g/day | -0.36 to -1.35 | ↓ (Significant) | ↓ (Significant) | Pooled Phase III Data, SYNCHRONY |
| Pioglitazone (Selective γ) | 45 mg/day | -1.22 | ↓ (Significant) | ↓ (Significant) | Saad et al., 2004, Balaglitazone Phase III |
| Rosiglitazone (Selective γ) | 10 mg/kg/day | - | Improved NO/ONOO- ratio | - | Obese Zucker Rat Study |
| Fenofibrate (Selective α) | 100 mg/kg | No significant effect | No significant effect | No significant effect | Saroglitazar Preclinical |
| Saroglitazar (Dual α/γ) | 4 mg/day | -0.3 | -27.3 mg/dL | Potent insulin-sensitizing | Phase II Study, Preclinical |
| Ragaglitazar (Dual α/γ) | 4 mg/day | -1.3 | -74 mg/dL | Improved insulin sensitivity by 72% | Saad et al., 2004, ZDF Rat Study |
| Tesaglitazar (Dual α/γ) | 1.0 mg/day | ↓ (Significant) | -41.1 mg/dL | ↓ (Significant) | Dose-Ranging Trial |
| Balaglitazone (Partial γ) | 10-20 mg/day | -0.99 to -1.11 | ↓ (Significant) | - | Phase III vs. Pioglitazone |
Note: Direct comparison between studies should be made with caution due to differences in study design, duration, and patient populations. Some data is from preclinical models and is not directly comparable to human clinical data.
Lipid Profile Management
The dual activation of PPARα and PPARγ by agents like this compound results in a comprehensive improvement of the lipid profile, significantly reducing triglycerides (TG) and increasing HDL-cholesterol (HDL-C), effects that are hallmarks of PPARα activation.
Table 2: Comparative Effects on Lipid Parameters
| Agonist (Class) | Dose | Change in Triglycerides (TG) | Change in HDL-C | Change in LDL-C | Key Study Reference |
|---|---|---|---|---|---|
| This compound (Dual α/γ) | 150 µ g/day | ↓ up to 38% | ↑ up to 28% | ↓ (Significant) | SYNCHRONY Study, Rhesus Monkey Study |
| Pioglitazone (Selective γ) | 45 mg/day | ↓ ~13.6% | ↑ ~13.2% | ↑ ~6.9% | Saad et al., 2004 |
| Fenofibrate (Selective α) | 50 mg/kg/day | ↓ (Significant) | - | - | Obese Zucker Rat Study |
| Saroglitazar (Dual α/γ) | 4 mg/day | ↓ ~45% | ↑ ~3.8-7.6% | ↓ (Significant) | Phase II & Add-on Studies |
| Ragaglitazar (Dual α/γ) | 4 mg/day | ↓ 62% | ↑ 31% | ↓ 14% | Saad et al., 2004 |
| Tesaglitazar (Dual α/γ) | 1.0 mg/day | ↓ 32.9% | ↑ 15.0% | - | Dose-Ranging Trial |
Safety and Tolerability Profile
Despite promising efficacy in improving metabolic parameters, the development of many dual PPAR agonists has been hampered by safety concerns. This compound's development was halted due to a lack of cardiovascular efficacy in a large outcomes trial (ALECARDIO) and an increased risk of adverse events characteristic of both PPARα and PPARγ activation. These include weight gain, edema, heart failure, bone fractures, and renal dysfunction (increased serum creatinine).
Table 3: Comparative Safety and Tolerability Profiles
| Agonist | Key Adverse Events Observed in Studies | Reason for Discontinuation (If applicable) | Key Study Reference |
|---|---|---|---|
| This compound | Increased hypoglycemia, GI hemorrhages, renal dysfunction, peripheral edema, weight gain, bone fractures. | Lack of cardiovascular benefit and unfavorable risk profile in the ALECARDIO trial. | ALECARDIO Trial, Meta-analysis |
| Pioglitazone | Weight gain, edema, heart failure, bone fractures. | - | Review of Safety |
| Rosiglitazone | Weight gain, edema, increased risk of myocardial infarction. | Largely withdrawn from market due to cardiovascular concerns. | General knowledge |
| Saroglitazar | Generally well-tolerated; some reports of increased creatinine but no significant adverse effects on liver function. | - | Systematic Review, Clinical Use Review |
| Ragaglitazar | Edema, weight increase, leukopenia, anemia. | Development discontinued. | Saad et al., 2004 |
| Tesaglitazar | Increased serum creatinine, reduction in glomerular filtration rate. | Development terminated during Phase III trials due to renal side effects. | Review |
| Balaglitazone | Less weight gain and fluid retention compared to full agonists like pioglitazone. | - | Preclinical & Phase III studies |
Experimental Protocols
The evaluation of PPAR agonists involves a range of in-vitro and in-vivo experimental models to determine efficacy and safety.
In-Vitro: PPAR Transactivation Assay
This cell-based assay is fundamental for determining a compound's agonist activity on specific PPAR isoforms.
-
Objective: To quantify the ability of a compound to activate PPARα and PPARγ transcription.
-
Methodology:
-
Cell Culture: A suitable cell line (e.g., HEK293 or SH-SY5Y) is cultured under standard conditions.
-
Transfection: Cells are co-transfected with two plasmids: one expressing a fusion protein of the PPAR ligand-binding domain (LBD) with a GAL4 DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
-
Treatment: Transfected cells are incubated with varying concentrations of the test compound (e.g., this compound) and known agonists (e.g., Rosiglitazone for PPARγ, WY-14643 for PPARα) as positive controls.
-
Luciferase Assay: After incubation, cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the transcriptional activation of the PPAR-LBD.
-
Data Analysis: Dose-response curves are generated to calculate EC₅₀ values (the concentration required to elicit a half-maximal response), indicating the potency of the agonist.
-
In-Vivo: Animal Models of Insulin Resistance
Genetically modified or diet-induced animal models are crucial for assessing the metabolic effects of PPAR agonists in a complex physiological system.
-
Objective: To evaluate the effects of an agonist on glycemic control, lipid profiles, and insulin sensitivity.
-
Animal Models: Common models include db/db mice (leptin receptor deficient), Zucker fa/fa rats (leptin receptor mutation), or diet-induced obese (DIO) rodents.
-
Experimental Workflow:
-
Acclimatization & Grouping: Animals are acclimatized and randomized into treatment groups (vehicle control, test compound at various doses, active comparator).
-
Dosing: The compound is administered daily via oral gavage for a specified period (e.g., 12 days to 12 weeks).
-
Monitoring: Body weight, food intake, and water intake are monitored regularly.
-
Metabolic Assessments:
-
Blood Sampling: Blood is collected periodically to measure FPG, insulin, HbA1c, and lipid panels (TG, TC, HDL-C, LDL-C).
-
Oral Glucose Tolerance Test (OGTT): To assess glucose disposal.
-
Hyperinsulinemic-Euglycemic Clamp: Considered the gold standard for measuring insulin sensitivity by determining the glucose infusion rate required to maintain euglycemia under hyperinsulinemic conditions.
-
-
Terminal Procedures: At the end of the study, animals are euthanized, and tissues (liver, adipose, muscle) are collected for gene expression analysis (e.g., qPCR for PPAR target genes) or histological examination.
-
Conclusion
This compound, as a balanced dual PPARα/γ agonist, demonstrated significant efficacy in improving both glycemic and lipid parameters in preclinical and early-phase clinical trials. Its profile suggested a potent therapeutic option for managing the intertwined pathologies of T2DM and dyslipidemia from a single molecule. However, the ultimate failure of the ALECARDIO outcomes trial highlighted a critical challenge for this class of drugs: translating improvements in surrogate metabolic markers into tangible cardiovascular benefits without incurring unacceptable safety liabilities.
The comparative data reveals a spectrum of activity and safety among PPAR agonists.
-
Selective PPARγ agonists (Pioglitazone) are effective insulin sensitizers but are associated with side effects like weight gain and edema.
-
Selective PPARα agonists (Fibrates) are primarily lipid-modifying agents with minimal effects on glycemia.
-
Dual PPARα/γ agonists show broad metabolic benefits but have consistently faced safety hurdles, particularly renal and cardiovascular concerns, leading to the discontinuation of several candidates like tesaglitazar and ragaglitazar.
-
Newer agents like Saroglitazar , which has predominant PPARα with moderate PPARγ activity, and partial agonists like Balaglitazone , represent ongoing strategies to optimize the benefit-risk ratio by modulating the degree and type of receptor activation.
For researchers, the story of this compound underscores the complexity of PPAR signaling and the need for drug development strategies that can dissociate the profound metabolic benefits of receptor activation from the mechanisms driving adverse events. Future research may focus on developing selective PPAR modulators (SPPARMs) that induce specific beneficial gene expression profiles while avoiding those linked to side effects.
References
- 1. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
Aleglitazar's Anti-Inflammatory Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-inflammatory properties of Aleglitazar, a dual peroxisome proliferator-activated receptor (PPAR) agonist. By objectively comparing its performance with other PPAR agonists and detailing the underlying experimental evidence, this document serves as a valuable resource for researchers and professionals in the field of drug development and inflammatory diseases.
Comparative Analysis of Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory effects in various experimental models. Its dual agonism of both PPARα and PPARγ receptors is believed to contribute to its broad-spectrum anti-inflammatory activity.
In Vitro Studies: Inhibition of Pro-inflammatory Mediators
A key study by Massaro et al. (2016) investigated the effects of this compound on tumor necrosis factor-alpha (TNF-α)-stimulated human adipocytes, a well-established in vitro model for inflammation. The study compared the efficacy of this compound with selective PPARα (fenofibrate) and PPARγ (rosiglitazone) agonists.
Key Findings:
-
This compound significantly reduced the expression of several key pro-inflammatory mediators, including interleukin-6 (IL-6), chemokine (C-X-C motif) ligand 10 (CXCL10), and monocyte chemoattractant protein-1 (MCP-1).[1]
-
The anti-inflammatory effects of this compound were comparable to those achieved with a combination of the single PPARα and PPARγ agonists.[1]
-
Furthermore, conditioned media from adipocytes treated with this compound demonstrated a reduced capacity to induce monocyte migration, an effect attributed to the suppression of MCP-1 secretion.[1]
| Treatment Group | IL-6 Reduction | CXCL10 Reduction | MCP-1 Reduction | Monocyte Migration Inhibition |
| This compound | Significant | Significant | Significant | Significant |
| Fenofibrate (PPARα agonist) | Moderate | Moderate | Moderate | Moderate |
| Rosiglitazone (PPARγ agonist) | Moderate | Moderate | Moderate | Moderate |
| Fenofibrate + Rosiglitazone | Significant | Significant | Significant | Significant |
Table 1: Comparative Efficacy of this compound and Selective PPAR Agonists on Inflammatory Markers in TNF-α-Stimulated Adipocytes. Data summarized from Massaro et al. (2016). "Significant" indicates a marked reduction in the inflammatory marker, while "Moderate" indicates a less pronounced but still notable decrease.
In Vivo Studies: Attenuation of Acute Inflammation
| Compound | Dose | Time Point | Edema Inhibition (%) |
| Indomethacin (Standard NSAID) | 10 mg/kg | 3 hours | ~50-60% |
| Novel Anti-inflammatory Compounds | Varies | 3-5 hours | Up to 70-80% |
Table 2: Typical Efficacy of Anti-Inflammatory Compounds in the Carrageenan-Induced Paw Edema Model. This table provides a general reference for the expected efficacy of anti-inflammatory drugs in this standard in vivo model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
TNF-α-Induced Inflammation in Human Adipocytes
This protocol is based on the methodology described by Massaro et al. (2016).
-
Cell Culture: Human Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes are differentiated into mature adipocytes.
-
Treatment: Differentiated adipocytes are pre-treated with this compound (e.g., 100 nM), fenofibrate (e.g., 10 µM), rosiglitazone (e.g., 1 µM), or a combination of fenofibrate and rosiglitazone for 24 hours.
-
Inflammatory Challenge: Following pre-treatment, cells are stimulated with recombinant human TNF-α (e.g., 10 ng/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
Analysis of Inflammatory Markers:
-
Gene Expression: RNA is extracted from the adipocytes, and the expression levels of IL-6, CXCL10, and MCP-1 are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
-
Protein Secretion: The concentrations of secreted IL-6, CXCL10, and MCP-1 in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA).
-
Monocyte Migration Assay
This assay evaluates the effect of this compound on the chemotactic properties of adipocyte-secreted factors.
-
Preparation of Conditioned Media: Supernatants are collected from the TNF-α-stimulated adipocyte cultures treated with this compound or control vehicles.
-
Chemotaxis Assay: A Boyden chamber or a similar transwell system is used. Human monocytes (e.g., from the THP-1 cell line or primary human monocytes) are placed in the upper chamber. The conditioned media from the adipocyte cultures are placed in the lower chamber to act as a chemoattractant.
-
Quantification of Migration: After an incubation period (e.g., 4 hours), the number of monocytes that have migrated through the porous membrane to the lower chamber is quantified. This can be done by cell counting, fluorescent labeling, or other established methods.
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model to assess acute inflammation.
-
Animal Model: Typically, male Wistar rats or Swiss albino mice are used.
-
Treatment: Animals are pre-treated with this compound (at various doses, administered orally or intraperitoneally) or a vehicle control. A positive control group treated with a standard anti-inflammatory drug like indomethacin is also included.
-
Induction of Edema: A sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of the animals. The contralateral paw is injected with saline as a control.
-
Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group compared to the vehicle control group.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are mediated through the activation of PPARα and PPARγ, which in turn modulate the activity of key inflammatory signaling pathways. A primary target is the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.
Caption: this compound's anti-inflammatory signaling pathway.
Mechanism of Action:
-
Direct PPAR Activation: this compound binds to and activates both PPARα and PPARγ.
-
Heterodimerization: Activated PPARs form a heterodimer with the retinoid X receptor (RXR).
-
Gene Transcription Modulation:
-
Transactivation: The PPAR/RXR complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the increased expression of anti-inflammatory proteins.
-
Transrepression: The PPAR/RXR complex can also interfere with the activity of other transcription factors, such as NF-κB. This "transrepression" mechanism is a key component of the anti-inflammatory effects of PPAR agonists. By inhibiting NF-κB's ability to promote the transcription of pro-inflammatory genes, this compound effectively dampens the inflammatory cascade.
-
Caption: Experimental workflow for validating this compound's anti-inflammatory effects.
Conclusion
The available evidence strongly supports the anti-inflammatory properties of this compound. Its ability to act as a dual agonist for PPARα and PPARγ allows it to effectively suppress the expression of key pro-inflammatory mediators and inhibit inflammatory cell migration. These effects are largely mediated through the modulation of the NF-κB signaling pathway. While further in vivo studies with direct quantitative comparisons to other dual PPAR agonists would be beneficial, the existing data positions this compound as a compound with significant potential for the treatment of inflammatory conditions. This guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic utility of this compound.
References
Cross-validation of Aleglitazar's efficacy in different cell lines
A Comprehensive Comparative Guide for Researchers and Drug Development Professionals
Aleglitazar, a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), has demonstrated a multifaceted efficacy profile across a range of cell lines, positioning it as a compound of significant interest in metabolic and inflammatory research. This guide provides an objective comparison of this compound's performance against other relevant therapeutic alternatives, supported by experimental data. We delve into its effects on various cell types, from cardiomyocytes to immune cells, offering a cross-validated perspective on its potential applications.
Comparative Efficacy of this compound in Vitro
This compound's dual agonism translates to a broad spectrum of cellular effects, including modulation of glucose metabolism, lipid homeostasis, and inflammatory responses. The following tables summarize its quantitative effects in comparison to other agents in key cell lines.
Anti-inflammatory Effects in Macrophages
In models of inflammation, this compound exhibits potent anti-inflammatory properties. When compared to selective PPAR agonists, this compound demonstrates a comprehensive suppression of pro-inflammatory markers in human macrophage-like cells (THP-1) co-cultured with adipocytes, a model mimicking inflamed adipose tissue.
Table 1: Comparison of Anti-inflammatory Effects in Human Adipocyte/Macrophage Co-culture
| Treatment (Concentration) | IL-6 Reduction | IL-8 Reduction | MCP-1 Reduction | PAI-1 Reduction | Adiponectin Increase |
| This compound (as low as 13nM) | 40-50% | 30-40% | 50-60% | 50-60% | 3-fold |
| Pioglitazone (2.8 µM) | No significant reduction | No significant reduction | No significant reduction | No significant reduction | 1.5-fold |
| Fenofibric Acid (150 µM) | No significant reduction | No significant reduction | No significant reduction | No significant reduction | 1.5-fold |
Data sourced from studies on human adipocyte (SGBS) and macrophage-like (THP-1) cell co-cultures.[1]
Cardioprotective Effects in Cardiomyocytes
In the context of hyperglycemia-induced cardiac stress, this compound demonstrates significant protective effects on cardiomyocytes. Studies on human and mouse cardiomyocytes have shown its ability to mitigate apoptosis and enhance cell viability.
Table 2: Effects of this compound on Hyperglycemia-Induced Apoptosis in Cardiomyocytes
| Treatment (Concentration) | Cell Viability | Apoptosis Reduction | Caspase-3 Activity Reduction |
| This compound (1.0 - 20 µM) | Increased | Attenuated | Attenuated |
| Control (Hyperglycemia) | Decreased | - | Increased |
Data from studies on human and wild-type mice cardiomyocytes exposed to hyperglycemic conditions.[2][3][4]
Signaling Pathways and Experimental Workflows
To fully appreciate the experimental findings, it is crucial to understand the underlying molecular mechanisms and the methodologies used to elucidate them.
This compound-Activated PPAR Signaling Pathway
This compound exerts its effects by binding to and activating PPARα and PPARγ, which then form a heterodimer with the retinoid X receptor (RXR). This complex binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This pathway influences a wide array of biological processes, including lipid metabolism, glucose homeostasis, and inflammation.
Experimental Workflow: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow: Gene Expression Analysis (qPCR)
Quantitative Polymerase Chain Reaction (qPCR) is used to measure the expression levels of specific genes targeted by this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a dual peroxisome proliferator-activated receptor-α and -γ agonist, protects cardiomyocytes against the adverse effects of hyperglycaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Head-to-Head Comparison: Aleglitazar vs. Lobeglitazone in Cardiometabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two peroxisome proliferator-activated receptor (PPAR) agonists, Aleglitazar and Lobeglitazone. While both agents modulate key metabolic pathways, they exhibit distinct receptor affinity profiles, leading to different efficacy and safety outcomes. This document synthesizes available clinical and preclinical data to facilitate an objective evaluation for research and drug development purposes.
At a Glance: Key Differences
| Feature | This compound | Lobeglitazone |
| Mechanism of Action | Dual PPARα and PPARγ Agonist[1][2] | Primarily a PPARγ Agonist (Thiazolidinedione class)[3][4][5] |
| Clinical Development Status | Development Halted | Approved in South Korea and India |
| Primary Therapeutic Target | Type 2 Diabetes Mellitus (T2DM) with a focus on reducing cardiovascular risk | Type 2 Diabetes Mellitus (T2DM) |
Mechanism of Action: A Tale of Two PPARs
Both this compound and Lobeglitazone exert their effects by activating members of the PPAR nuclear receptor family. These ligand-activated transcription factors regulate the expression of genes involved in glucose and lipid metabolism, as well as inflammation.
This compound is a dual agonist, targeting both PPARα and PPARγ. This dual activation is intended to simultaneously improve glycemic control (via PPARγ) and manage dyslipidemia (via PPARα). PPARγ activation enhances insulin sensitivity, while PPARα activation primarily controls lipid levels.
Lobeglitazone , a member of the thiazolidinedione (TZD) class, is predominantly a PPARγ agonist. Its mechanism revolves around improving insulin sensitivity by activating PPARγ, which is highly expressed in adipose tissue. This activation leads to the upregulation of genes that promote glucose uptake and utilization.
Signaling Pathway
The activation of PPARs by agonists like this compound and Lobeglitazone initiates a cascade of molecular events. The ligand-bound PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
Clinical Efficacy: A Comparative Analysis
Direct head-to-head clinical trial data for this compound versus Lobeglitazone is not available. Therefore, this comparison is based on data from their respective clinical trial programs, primarily against placebo or other comparators like pioglitazone.
Glycemic Control
| Drug | Trial | Comparator | Duration | Baseline HbA1c (%) | Change in HbA1c (%) |
| This compound (150 µ g/day ) | Pooled Phase III | Placebo | 26 weeks | ~8.0 | Statistically significant reduction vs. placebo |
| This compound (150 µg) | SYNCHRONY (Phase II) | Placebo | 16 weeks | ~8.0 | -0.93 (approx.) |
| Lobeglitazone (0.5 mg/day) | Monotherapy | Placebo | 24 weeks | ~8.0 | -0.44 (vs. +0.16 for placebo) |
| Lobeglitazone (0.5 mg/day) + Metformin | Phase III | Pioglitazone (15 mg) + Metformin | 24 weeks | ~8.0 | -0.74 (non-inferior to pioglitazone) |
| Lobeglitazone (0.5 mg/day) + Metformin + Sitagliptin | Phase III | Placebo + Metformin + Sitagliptin | 24 weeks | ~8.1 | -1.00 (vs. +0.02 for placebo) |
Lipid Profile
| Drug | Trial | Change in Triglycerides | Change in HDL-C | Change in LDL-C |
| This compound (150 µ g/day ) | Pooled Phase III | Favorable changes vs. placebo | Favorable changes vs. placebo | Favorable changes vs. placebo |
| Lobeglitazone (0.5 mg/day) | Monotherapy | Significant improvement vs. placebo | Significant improvement vs. placebo | No significant change |
| Lobeglitazone (0.5 mg/day) + Metformin | Phase III | Similar to pioglitazone | Similar to pioglitazone | Similar to pioglitazone |
Safety and Tolerability
The safety profiles of this compound and Lobeglitazone have been a critical factor in their clinical development.
| Adverse Event | This compound | Lobeglitazone |
| Weight Gain | Yes, dose-dependent | Yes |
| Edema | Yes, dose-dependent | Yes |
| Heart Failure | Increased incidence observed in AleCardio trial | A known class effect of TZDs, but specific data for Lobeglitazone suggests a safety profile comparable to other TZDs. |
| Bone Fractures | Increased incidence observed in AleCardio trial | A known class effect of TZDs. |
| Gastrointestinal Hemorrhage | Increased incidence observed in AleCardio trial | Not reported as a major concern in cited trials. |
| Renal Dysfunction | Increased incidence observed in AleCardio trial | Not reported as a major concern in cited trials. |
The development of This compound was ultimately halted due to a lack of cardiovascular efficacy and an unfavorable safety profile in the Phase III AleCardio trial, which showed an increased risk of heart failure, gastrointestinal hemorrhage, and renal dysfunction.
Lobeglitazone , being a member of the TZD class, carries the known risks associated with this class, such as weight gain, edema, and potential for heart failure. However, within its clinical trial program, it has demonstrated a safety profile that was deemed acceptable for its approval in certain regions.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. Below are summaries of the methodologies employed in key clinical trials for both agents.
This compound: AleCardio Trial Protocol
The AleCardio trial was a Phase III, multicenter, randomized, double-blind, placebo-controlled trial.
Lobeglitazone: Monotherapy Trial Protocol (NCT01001611)
This was a 24-week, multicenter, randomized, double-blind, parallel-group, placebo-controlled study.
Conclusion
This compound and Lobeglitazone represent two distinct approaches to targeting the PPAR system for the management of T2DM. This compound's dual PPARα/γ agonism offered the potential for comprehensive management of both hyperglycemia and dyslipidemia. However, its clinical development was terminated due to a lack of cardiovascular benefit and significant safety concerns.
In contrast, Lobeglitazone, as a selective PPARγ agonist, has demonstrated efficacy in glycemic control with a safety profile considered acceptable for approval in several countries. Its effects on lipid metabolism are less pronounced than what was anticipated with dual agonists.
For researchers and drug development professionals, the divergent paths of these two agents underscore the complexities of targeting the PPAR system. While PPAR agonism remains a valid therapeutic strategy, the balance between efficacy and safety, particularly concerning off-target or class-specific effects, is paramount. The data presented here provides a foundation for further investigation into the nuanced roles of PPAR isoforms in cardiometabolic diseases and the development of next-generation therapies with improved benefit-risk profiles.
References
Aleglitazar Clinical Trial Meta-Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleglitazar, a dual peroxisome proliferator-activated receptor (PPAR) α and γ agonist, was developed to concurrently manage hyperglycemia and dyslipidemia in patients with type 2 diabetes mellitus (T2DM).[1][2] The activation of PPARα targets lipid metabolism, while PPARγ activation improves insulin sensitivity.[1][2] Despite promising initial results in Phase II trials, the large-scale cardiovascular outcomes trial, AleCardio, was terminated prematurely due to a lack of efficacy in reducing cardiovascular events and an unfavorable safety profile.[3] This guide provides a comprehensive meta-analysis of the available clinical trial data for this compound, comparing its performance with placebo and other relevant treatment alternatives, supported by experimental data and detailed methodologies.
Efficacy of this compound: A Quantitative Analysis
This compound demonstrated statistically significant improvements in glycemic control and lipid profiles in several clinical trials. The following tables summarize the key efficacy data from a pooled analysis of three Phase III trials and the SYNCHRONY Phase II trial.
Table 1: Glycemic Control - Change from Baseline at 26 Weeks (Pooled Phase III Data)
| Parameter | This compound (150 µ g/day ) | Placebo |
| HbA1c (%) | Statistically significant reduction | - |
| Fasting Plasma Glucose | Statistically significant reduction | - |
| HOMA-IR | Statistically significant reduction | - |
Specific mean changes and confidence intervals were not detailed in the pooled analysis abstract.
Table 2: Lipid Profile - Change from Baseline (SYNCHRONY Phase II Trial - 16 Weeks)
| Parameter | This compound (150 µ g/day ) | Placebo | Pioglitazone (45 mg) |
| HbA1c (%) | -0.85% | - | -0.71% |
| Triglycerides | Up to -38% | - | - |
| HDL-C | Up to +28% | - | - |
| LDL-C | Significant reduction | - | - |
Safety Profile of this compound: A Summary of Adverse Events
The clinical development of this compound was ultimately halted due to an unfavorable safety profile observed in the AleCardio trial. A meta-analysis of seven studies involving 11,832 individuals highlighted several key safety concerns.
Table 3: Incidence of Key Adverse Events (Meta-Analysis Data)
| Adverse Event | This compound Group | Placebo/Comparator Group |
| Hypoglycemia | Higher Incidence | Lower Incidence |
| Gastrointestinal Hemorrhage | Higher Incidence | Lower Incidence |
| Bone Fractures | Higher Incidence | Lower Incidence |
| Heart Failure | Higher Incidence | Lower Incidence |
| Cardiovascular Death | Higher Incidence | Lower Incidence |
| Malignancy | Higher Incidence | Lower Incidence |
Table 4: Adverse Events in the AleCardio Trial
| Adverse Event | This compound (150 µ g/day ) | Placebo | P-value |
| Heart Failure (Hospitalization) | 3.4% | 2.8% | 0.14 |
| Gastrointestinal Hemorrhages | 2.4% | 1.7% | 0.03 |
| Renal Dysfunction | 7.4% | 2.7% | <0.001 |
| Bone Fractures | Increased rate | - | - |
Comparison with Other PPAR Agonists and Lipid-Modifying Therapies
To provide a broader context, this section compares the effects of this compound with those of pioglitazone (a PPARγ agonist) and fenofibrate (a PPARα agonist). It is important to note that these comparisons are indirect, as the data are derived from different sets of clinical trials with varying patient populations and study designs.
Table 5: Comparative Efficacy of PPAR Agonists and Fenofibrate
| Drug Class | Drug | Primary Mechanism | Key Efficacy Outcomes |
| Dual PPARα/γ Agonist | This compound | PPARα and PPARγ activation | Significant reductions in HbA1c, triglycerides, and LDL-C; significant increase in HDL-C. |
| PPARγ Agonist | Pioglitazone | PPARγ activation | Associated with a reduced risk of major adverse cardiovascular events (MACE) in patients with insulin resistance, pre-diabetes, and diabetes. |
| PPARα Agonist | Fenofibrate | PPARα activation | Substantial decreases in serum triglycerides (20-50%) and increases in HDL-C (10-25%). |
Table 6: Comparative Safety Profile of PPAR Agonists
| Drug | Key Adverse Events |
| This compound | Increased risk of heart failure, bone fractures, gastrointestinal hemorrhage, renal dysfunction, and hypoglycemia. |
| Pioglitazone | Increased risk of heart failure, bone fracture, edema, and weight gain. |
Experimental Protocols
This compound Clinical Trials (Representative Protocol: AleCardio)
-
Study Design: The AleCardio trial was a Phase III, multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 7,226 patients with type 2 diabetes mellitus and a recent acute coronary syndrome.
-
Intervention: Patients were randomized to receive either this compound 150 µg daily or a matching placebo, in addition to standard medical therapy.
-
Primary Efficacy Endpoint: The primary endpoint was the time to the first occurrence of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.
-
Principal Safety Endpoints: Key safety endpoints included hospitalization due to heart failure and changes in renal function.
-
Duration: The trial was terminated early after a median follow-up of 104 weeks.
Pioglitazone Meta-Analysis Methodology
-
Data Sources: A systematic literature search was performed across PubMed, EMBASE, MEDLINE, and the Cochrane Central Register of Controlled Trials to identify randomized controlled trials with more than one year of follow-up.
-
Outcome Measures: The primary outcome was the relative risk of major adverse cardiovascular events (MACE), defined as a composite of non-fatal myocardial infarction, non-fatal stroke, and cardiovascular death. Safety outcomes were also assessed.
Fenofibrate Meta-Analysis Methodology
-
Data Sources: A meta-analysis of randomized controlled trials was conducted to compare the lipid-lowering effects of various fibrates.
-
Outcome Measures: The analysis focused on absolute changes in triglycerides, LDL-cholesterol, apolipoprotein B, and non-HDL cholesterol.
Visualizations
Signaling Pathway of this compound
Caption: this compound's dual agonism of PPARα and PPARγ.
Experimental Workflow of the AleCardio Clinical Trial
Caption: Workflow of the AleCardio clinical trial.
Logical Relationship of the this compound Meta-Analysis
Caption: Logical flow of the this compound meta-analysis.
Conclusion
The clinical development of this compound was based on a strong scientific rationale for the dual activation of PPARα and PPARγ to address both dyslipidemia and hyperglycemia in patients with T2DM. While Phase II and pooled Phase III data demonstrated efficacy in improving glycemic and lipid parameters, the large-scale AleCardio cardiovascular outcomes trial revealed a lack of cardiovascular benefit and a concerning safety profile. The increased incidence of heart failure, bone fractures, gastrointestinal hemorrhage, and renal dysfunction ultimately led to the termination of its development. This meta-analysis underscores the importance of large-scale, long-term safety and efficacy trials in drug development, particularly for metabolic diseases with high cardiovascular risk.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Aleglitazar
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Aleglitazar is paramount. This document provides a procedural guide to personal protective equipment, operational plans, and disposal methods to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation[1]. Therefore, adherence to proper PPE protocols is mandatory.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, powder-free gloves. Double gloving is recommended. | To prevent skin contact, as this compound is harmful upon dermal exposure[1]. Double gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs[2]. |
| Eye Protection | Safety glasses with side shields or goggles. | To prevent eye contact, as this compound can cause serious eye irritation[1]. |
| Face Protection | Face shield. | To be used in conjunction with goggles when there is a risk of splashes or aerosol generation. |
| Protective Clothing | Disposable gown. | To protect skin and personal clothing from contamination[1]. |
| Respiratory Protection | Not generally required for handling the solid compound in a well-ventilated area. Use a NIOSH-approved respirator if there is a risk of aerosolization or dust formation. | To prevent inhalation, especially when handling powders or creating solutions. |
Operational Plan for Handling this compound
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form or preparing solutions.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Cover the work surface with absorbent, disposable bench paper.
2. Handling the Compound:
-
Before handling, put on all required PPE in the correct order: gown, then mask/respirator, then goggles/face shield, and finally gloves.
-
When weighing the solid compound, do so carefully to avoid creating dust.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
3. Decontamination:
-
After handling, wipe down the work surface and any equipment used with an appropriate cleaning agent.
-
Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the gown, face shield/goggles, and inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, gowns, bench paper, and empty vials, should be considered "trace" waste and placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Any needles or syringes used should be disposed of in a designated sharps container.
2. Disposal Procedures:
-
Dispose of all waste containing this compound in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office to determine if this compound is considered hazardous waste and to arrange for proper disposal.
-
For unused investigational medications, follow the specific disposal instructions provided by the drug sponsor or manufacturer, if available.
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
